molecular formula C8H10ClNO B1311290 3-Chloro-2-isopropoxypyridine CAS No. 282723-22-2

3-Chloro-2-isopropoxypyridine

Cat. No.: B1311290
CAS No.: 282723-22-2
M. Wt: 171.62 g/mol
InChI Key: QFEQVJQATJJYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-isopropoxypyridine is a versatile heterocyclic building block designed for research and development applications, particularly in medicinal chemistry and agrochemical science. This compound features a pyridine ring substituted with both a chlorine atom and an isopropoxy group, which provide distinct reactive sites for further chemical elaboration. Chloropyridine derivatives are established as critical intermediates in constructing complex molecules. The chlorine atom at the 3-position is a known handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds in drug discovery efforts . Simultaneously, the isopropoxy group at the 2-position can influence the electronic properties of the ring and may serve as a leaving group or be modified under specific conditions, adding to the compound's synthetic utility. Researchers can leverage this bifunctional reagent in the synthesis of potential active pharmaceutical ingredients (APIs), given that pyridine motifs are prevalent in drugs targeting the central nervous system and other therapeutic areas . Furthermore, its structural features make it a valuable scaffold for developing new agrochemicals, such as fungicides and insecticides, where substituted pyridines have demonstrated significant efficacy . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEQVJQATJJYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-chloro-2-isopropoxypyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details two core synthetic strategies, including experimental protocols, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and process development. Its structural motifs are present in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the drug discovery and development pipeline. This guide outlines two principal and chemically robust pathways for the preparation of this compound, starting from readily available precursors.

Synthesis Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

  • Pathway 1: Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine.

  • Pathway 2: Williamson Ether Synthesis from 3-Chloro-2-hydroxypyridine.

The selection of a particular pathway may depend on factors such as the availability and cost of starting materials, desired purity, and scalability.

Pathway 1: Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine

This pathway leverages the greater reactivity of the chlorine atom at the C2 position of the pyridine ring towards nucleophilic attack. The reaction of 2,3-dichloropyridine with an isopropoxide source, typically sodium isopropoxide, yields the desired this compound.

Diagram of Synthesis Pathway 1

G cluster_precursor Precursor Synthesis cluster_main Main Reaction 3-Aminopyridine 3-Aminopyridine 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 3-Aminopyridine->2-Chloro-3-aminopyridine Chlorination (e.g., Cl2 or H2O2/HCl) Fe Catalyst 2,3-Dichloropyridine 2,3-Dichloropyridine 2-Chloro-3-aminopyridine->2,3-Dichloropyridine Diazotization/Sandmeyer (NaNO2, Cu+ or Cu2+) This compound This compound 2,3-Dichloropyridine->this compound Nucleophilic Substitution Sodium_Isopropoxide Sodium Isopropoxide Sodium_Isopropoxide->this compound

Caption: Synthesis of this compound from 2,3-Dichloropyridine.

Experimental Protocols

Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine (One-Pot Method)

This protocol is based on established industrial processes for the synthesis of 2,3-dichloropyridine.

  • Materials and Reagents:

    • 3-Aminopyridine

    • Concentrated Hydrochloric Acid (36%)

    • Ferrous Chloride (FeCl₂) or Ferrous Oxide

    • Chlorine gas or Hydrogen Peroxide (27-30%)

    • Cuprous Oxide (Cu₂O) or Copper(II) Chloride (CuCl₂)

    • Sodium Nitrite (NaNO₂)

    • Sodium Hydroxide (30% aqueous solution)

  • Procedure:

    • Chlorination: In a suitable reactor, dissolve 3-aminopyridine in concentrated hydrochloric acid. Add a catalytic amount of an iron salt (e.g., ferrous chloride). Introduce a chlorinating agent (e.g., chlorine gas or hydrogen peroxide) at a controlled temperature to form 2-chloro-3-aminopyridine.

    • Diazotization and Sandmeyer Reaction: Without isolating the intermediate, add a copper catalyst (e.g., cuprous oxide) to the reaction mixture. Slowly add an aqueous solution of sodium nitrite to facilitate the diazotization of the amino group and subsequent chlorination.

    • Work-up and Isolation: Upon completion of the reaction, adjust the pH to >11 with a sodium hydroxide solution. The crude product can be isolated via steam distillation and further purified by recrystallization to yield 2,3-dichloropyridine.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of alkoxypyridines from chloropyridines.

  • Materials and Reagents:

    • 2,3-Dichloropyridine

    • Isopropanol

    • Sodium Hydride (NaH) or Sodium Metal (Na)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • Preparation of Sodium Isopropoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol. Carefully add sodium hydride (60% dispersion in mineral oil) or sodium metal in portions with stirring. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.

    • Nucleophilic Substitution: To the freshly prepared solution of sodium isopropoxide, add a solution of 2,3-dichloropyridine in anhydrous DMF or THF dropwise at room temperature.

    • Reaction Monitoring and Work-up: The reaction mixture is heated to a temperature between 80-120°C and monitored by a suitable chromatographic technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data
Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
3-AminopyridineCl₂ or H₂O₂/HClFe catalystHCl(aq)25-30-2-Chloro-3-aminopyridineHigh-
2-Chloro-3-aminopyridineNaNO₂Cu₂O or CuCl₂HCl(aq)<10-2,3-Dichloropyridine>74>99.2
2,3-DichloropyridineSodium Isopropoxide-DMF/THF80-1204-12This compoundModerate to High>95

Pathway 2: Williamson Ether Synthesis from 3-Chloro-2-hydroxypyridine

This classic ether synthesis involves the deprotonation of 3-chloro-2-hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.

Diagram of Synthesis Pathway 2

G cluster_precursor Precursor Synthesis cluster_main Main Reaction 2-Piperidone 2-Piperidone 1,3,3-Trichloro-2-piperidone 1,3,3-Trichloro-2-piperidone 2-Piperidone->1,3,3-Trichloro-2-piperidone Chlorination 3-Chloro-2-hydroxypyridine 3-Chloro-2-hydroxypyridine 1,3,3-Trichloro-2-piperidone->3-Chloro-2-hydroxypyridine Elimination of HCl This compound This compound 3-Chloro-2-hydroxypyridine->this compound Williamson Ether Synthesis Base Base (e.g., NaH, K2CO3) Base->this compound Isopropyl_Halide Isopropyl Halide (e.g., 2-iodopropane) Isopropyl_Halide->this compound

Caption: Synthesis of this compound from 3-Chloro-2-hydroxypyridine.

Experimental Protocols

Synthesis of 3-Chloro-2-hydroxypyridine from 2-Piperidone

This method provides a route to the key intermediate, 3-chloro-2-hydroxypyridine.

  • Materials and Reagents:

    • 2-Piperidone

    • Chlorinating agent (e.g., sulfuryl chloride, chlorine)

    • Solvent (e.g., dichloromethane, chloroform)

    • Base (for elimination step, e.g., triethylamine)

  • Procedure:

    • Chlorination: 2-Piperidone is reacted with a chlorinating agent to form 1,3,3-trichloro-2-piperidone.

    • Elimination: The resulting trichlorinated intermediate is treated with a base to induce the elimination of hydrogen chloride, leading to the formation of 3-chloro-2-hydroxypyridine.

    • Purification: The product is purified by recrystallization or column chromatography.

Synthesis of this compound

This protocol follows the general principles of the Williamson ether synthesis.[1][2]

  • Materials and Reagents:

    • 3-Chloro-2-hydroxypyridine

    • A strong base (e.g., sodium hydride, potassium carbonate)

    • An isopropyl halide (e.g., 2-iodopropane, 2-bromopropane)

    • Anhydrous solvent (e.g., DMF, acetonitrile, acetone)

  • Procedure:

    • Deprotonation: In a dry reaction vessel under an inert atmosphere, 3-chloro-2-hydroxypyridine is dissolved in an anhydrous solvent. A base is added portion-wise to deprotonate the hydroxyl group, forming the corresponding pyridinolate salt.

    • Alkylation: The isopropyl halide is added to the reaction mixture, which is then stirred at a suitable temperature (from room temperature to reflux) until the reaction is complete, as monitored by TLC or LC-MS.

    • Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Quantitative Data
Reactant 1Reactant 2Base/ReagentSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
2-PiperidoneChlorinating agent-Dichloromethane0 to RT-1,3,3-Trichloro-2-piperidoneGood-
1,3,3-Trichloro-2-piperidone-TriethylamineDichloromethaneReflux-3-Chloro-2-hydroxypyridineGood>98
3-Chloro-2-hydroxypyridine2-IodopropaneNaH or K₂CO₃DMF/AcetoneRT to Reflux2-12This compoundGood to High>95

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: nucleophilic substitution on 2,3-dichloropyridine and Williamson ether synthesis from 3-chloro-2-hydroxypyridine. Both routes utilize readily accessible starting materials and employ well-established chemical transformations. The choice of synthesis will be guided by the specific requirements of the research or development project, including scale, cost, and purity. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-2-isopropoxypyridine (CAS No. 282723-22-2), a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of experimental data in public literature, this guide combines theoretical predictions, data from structurally analogous compounds, and established chemical principles to offer a detailed profile of the target molecule. This document covers its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected reactivity, and potential applications in drug discovery, supported by structured data tables and explanatory diagrams.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their versatile reactivity and ability to interact with biological targets. The introduction of chloro and isopropoxy substituents onto the pyridine ring, as in this compound, is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for further chemical exploration. Pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide aims to provide a foundational understanding of this compound to facilitate its use in research and development.

Chemical and Physical Properties

While experimental data for this compound is scarce, its fundamental properties can be predicted using computational models and inferred from related compounds.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-chloro-2-(propan-2-yloxy)pyridine---
CAS Number 282723-22-2---
Molecular Formula C₈H₁₀ClNO---
Molecular Weight 171.62 g/mol Calculated
Predicted Boiling Point ~200-220 °C at 760 mmHgEstimation based on analogous structures
Predicted Melting Point Not available---
Predicted Density ~1.1 - 1.2 g/cm³Estimation based on analogous structures
Predicted Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.General chemical principles
Predicted LogP ~2.5 - 3.0Estimation based on analogous structures

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,3-dichloropyridine can be reacted with sodium isopropoxide.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,3-Dichloropyridine 2,3-Dichloropyridine Williamson Ether Synthesis Williamson Ether Synthesis 2,3-Dichloropyridine->Williamson Ether Synthesis Sodium Isopropoxide Sodium Isopropoxide Sodium Isopropoxide->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound Nucleophilic Aromatic Substitution G cluster_reactions Potential Reactions cluster_products Potential Products This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nu⁻ Metal-Catalyzed Cross-Coupling Metal-Catalyzed Cross-Coupling This compound->Metal-Catalyzed Cross-Coupling Pd or Ni catalyst 3-Amino-2-isopropoxypyridine 3-Amino-2-isopropoxypyridine Nucleophilic Aromatic Substitution->3-Amino-2-isopropoxypyridine e.g., R₂NH 3-Aryl-2-isopropoxypyridine 3-Aryl-2-isopropoxypyridine Metal-Catalyzed Cross-Coupling->3-Aryl-2-isopropoxypyridine e.g., ArB(OH)₂

References

In-Depth Technical Guide to 3-Chloro-2-isopropoxypyridine (CAS No. 282723-22-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-isopropoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions. The presence of a chlorine atom and an isopropoxy group on the pyridine ring of this compound offers unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, synthesis, and potential role in the development of novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is crucial for handling, storage, and experimental design.

PropertyValueReference
CAS Number 282723-22-2[1]
Molecular Formula C₈H₁₀ClNO[2]
Molecular Weight 171.62 g/mol [2]
Appearance Dark red oil/Liquid[3][4]
Storage Sealed in dry, room temperature[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4]

Synthesis and Experimental Protocols

General Synthetic Pathway

A plausible synthetic route to this compound involves the nucleophilic substitution of a chlorine atom from a dichloropyridine starting material. A common precursor for this type of reaction is 2,3-dichloropyridine.

Synthesis_Pathway Start 2,3-Dichloropyridine Product This compound Start->Product Nucleophilic Aromatic Substitution Reagent Isopropanol Sodium Hydride (NaH) Reagent->Product Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Product

Caption: General synthetic pathway for this compound.

Illustrative Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds and should be optimized for specific laboratory conditions.

Materials:

  • 2,3-Dichloropyridine

  • Anhydrous Isopropanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of Sodium Isopropoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous isopropanol (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium isopropoxide.

  • Reaction: To the freshly prepared sodium isopropoxide solution, add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine.

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: This is a representative protocol. Reaction conditions such as temperature, reaction time, and choice of base and solvent may need to be optimized for best results.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Pyridine and its derivatives are key components in numerous FDA-approved drugs.[5] The chloro- and alkoxy-substituents can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential as a Building Block

This compound can serve as a versatile building block for the synthesis of more complex molecules through various organic reactions. The chlorine atom at the 3-position can be a site for cross-coupling reactions, allowing for the introduction of diverse functional groups.

Logical_Relationship Core This compound Reaction1 Suzuki Coupling Core->Reaction1 Reaction2 Buchwald-Hartwig Amination Core->Reaction2 Reaction3 Sonogashira Coupling Core->Reaction3 Reaction4 Other Cross-Coupling Reactions Core->Reaction4 Product Diverse Biologically Active Molecules Reaction1->Product Reaction2->Product Reaction3->Product Reaction4->Product

Caption: Potential cross-coupling reactions of this compound.

Analogues in Medicinal Chemistry

The broader class of 2-alkoxypyridines has been explored for various therapeutic targets. For instance, a series of 2-aryloxy-4-alkoxy-pyridines were identified as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, with potential applications in treating depression.[6][7] Although this compound itself was not the lead compound in that study, this highlights the potential for this structural class in CNS drug discovery.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery. While detailed biological data for this specific molecule is scarce in the public domain, its structural features suggest it can be a valuable building block for creating diverse chemical libraries for screening against various biological targets. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry. The provided hypothetical experimental protocol can serve as a starting point for its synthesis and subsequent investigation.

References

In-depth Technical Guide: 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chloro-2-isopropoxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.

Molecular Structure and Identification

This compound is a substituted pyridine derivative. The core of its structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with a chlorine atom at the 3-position and an isopropoxy group at the 2-position.

Key Identifiers:

IdentifierValue
IUPAC Name 3-chloro-2-(propan-2-yloxy)pyridine
CAS Number 282723-22-2
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Canonical SMILES CC(C)OC1=NC=CC=C1Cl
InChI Key Not readily available

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on the properties of structurally similar compounds, such as other chloro- and alkoxy-substituted pyridines, the following characteristics can be inferred. These predicted values should be confirmed by experimental data.

PropertyPredicted Value/Information
Physical State Likely a liquid or low-melting solid at room temperature
Boiling Point Estimated to be in the range of 200-250 °C
Melting Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated.
Density Not available

Synthesis

A plausible and common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a di-halogenated pyridine. Specifically, the reaction of 2,3-dichloropyridine with sodium isopropoxide is a viable route.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine and Isopropanol

This protocol is based on general procedures for the synthesis of 2-alkoxypyridines from 2-halopyridines and should be optimized for this specific transformation.

Materials:

  • 2,3-Dichloropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Isopropanol

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (1.5 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to form sodium isopropoxide in situ.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,3-dichloropyridine (1.0 equivalent) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 60-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification 2,3-Dichloropyridine 2,3-Dichloropyridine Reaction Reaction 2,3-Dichloropyridine->Reaction Sodium Isopropoxide Sodium Isopropoxide Sodium Isopropoxide->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Heat Heat Heat->Reaction Quenching Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Product This compound Purification (Chromatography)->Product Reaction->Quenching

Caption: Synthesis of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H (at C4)7.6 - 7.8dd1H
Pyridine H (at C5)6.8 - 7.0t1H
Pyridine H (at C6)8.0 - 8.2dd1H
Isopropoxy CH4.8 - 5.2septet1H
Isopropoxy CH₃1.3 - 1.5d6H
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C2160 - 165
Pyridine C3120 - 125
Pyridine C4138 - 142
Pyridine C5118 - 122
Pyridine C6145 - 150
Isopropoxy CH70 - 75
Isopropoxy CH₃20 - 25
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=N, C=C (aromatic)1400 - 1600
C-O (ether)1000 - 1300
C-Cl600 - 800
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171 and an M+2 peak at m/z 173 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the isopropoxy group or the chlorine atom.

Applications in Drug Development

While specific biological activities and signaling pathway modulations for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Chloro-substituted pyridines are a common scaffold in medicinal chemistry, often utilized to modulate the electronic and lipophilic properties of a drug candidate, which can influence its binding affinity, metabolic stability, and pharmacokinetic profile.

The isopropoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Logical Relationship for Potential Drug Discovery Workflow

Drug_Discovery_Workflow Start Start Compound This compound Start->Compound Modification Chemical Modification/ Functionalization Compound->Modification Library Compound Library Synthesis Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Hit->Screening Inactive Lead Lead Optimization Hit->Lead Active Candidate Drug Candidate Lead->Candidate

Caption: Potential Drug Discovery Workflow.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a summary of the available information and reasonable predictions for this compound. Researchers are encouraged to perform their own experimental verification of these properties.

An In-depth Technical Guide to 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-Chloro-2-isopropoxypyridine

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a thorough understanding of its properties, synthesis, and potential applications.

Chemical Structure and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The name is derived from the parent heterocycle, pyridine, with a chloro group at the 3-position and an isopropoxy group at the 2-position.[1][2][3][4][5]

Table 1: Estimated Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Estimated)2-Methoxypyridine[6]2-Alkylpyridines (General Trends)[7]Pyridine[8]
Molecular Formula C₈H₁₀ClNOC₆H₇NOVariesC₅H₅N
Molecular Weight 171.62 g/mol 109.13 g/mol Increases with alkyl chain length79.10 g/mol
Boiling Point > 150 °C~142 °CIncreases with alkyl chain length[7]115.5 °C[8]
Density ~1.1 g/mL1.044-1.050 g/mL (at 20°C)[6]Generally increases with molecular weight[7]0.9819 g/mL (at 20°C)[8]
Solubility in Water Sparingly solublePractically insoluble to insoluble[6]Decreases with increasing alkyl chain length[7]Very soluble[8]
pKa (of conjugate acid) ~3-4Not availableInfluenced by the alkyl group[7]5.19[8]

Synthesis of this compound

A plausible and widely used method for the synthesis of 2-alkoxypyridines is the Williamson ether synthesis .[9][10][11][12] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this would involve the reaction of 3-chloro-2-hydroxypyridine (or its tautomer, 3-chloro-2-pyridone) with an isopropyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established methods for Williamson ether synthesis.[9][10][11][12] Optimization may be required for specific yields and purity.

Materials:

  • 3-Chloro-2-hydroxypyridine (or 3-chloro-2-pyridone)

  • 2-Bromopropane (or 2-iodopropane)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-chloro-2-hydroxypyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of the Precursor: 3-Chloro-2-hydroxypyridine

3-Chloro-2-hydroxypyridine, which exists in tautomeric equilibrium with 3-chloro-2-pyridone, is a key precursor.[13][14][15][16] Its synthesis can be achieved from 2,3-dichloropyridine. The more reactive chlorine atom at the 2-position can be selectively hydrolyzed.[14] A two-step process involving the formation of an intermediate 2-alkoxypyridine followed by acid-catalyzed cleavage is a reported method.[14]

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[17][18][19][20][21] The pyridine scaffold is a privileged structure due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to be functionalized at various positions to modulate physicochemical and pharmacological properties.[17][18]

The 3-chloro-2-alkoxypyridine motif, as present in this compound, can be a valuable building block for the synthesis of more complex molecules with potential biological activity. The chlorine atom can serve as a handle for further functionalization through cross-coupling reactions, while the isopropoxy group can influence the molecule's lipophilicity and metabolic stability.

Mandatory Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed Williamson ether synthesis for this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) 3_chloro_2_hydroxypyridine 3-Chloro-2-hydroxypyridine Alkoxide Sodium 3-chloro-2-pyridyloxide 3_chloro_2_hydroxypyridine->Alkoxide + Base Base (e.g., NaH) Base->Alkoxide in DMF Target_molecule This compound Alkoxide->Target_molecule + Isopropyl_halide 2-Bromopropane Isopropyl_halide->Target_molecule G Pyridine_Scaffold Pyridine Scaffold Functionalization Functionalization (e.g., Chlorination, Alkoxylation) Pyridine_Scaffold->Functionalization Substituted_Pyridine This compound (Building Block) Functionalization->Substituted_Pyridine Further_Synthesis Further Synthetic Modifications Substituted_Pyridine->Further_Synthesis Lead_Compound Lead Compound Further_Synthesis->Lead_Compound Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

References

Spectral Data for 3-Chloro-2-isopropoxypyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available experimental spectral data (NMR, IR, MS) and detailed acquisition protocols for 3-Chloro-2-isopropoxypyridine did not yield specific results. While commercial suppliers list the compound, its detailed characterization data is not readily accessible in scientific literature or public databases.

This guide provides a general framework for the spectral analysis of a substituted pyridine, like this compound, which is crucial for researchers in drug development and chemical synthesis. The methodologies and expected data patterns described below are based on standard organic chemistry principles and spectral data of analogous structures.

I. Predicted Spectral Data

The following tables outline the expected spectral data for this compound based on its structure. These are predictions and would require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine-H47.6 - 7.8dd~7-8, ~5-6
Pyridine-H56.8 - 7.0dd~7-8, ~1-2
Pyridine-H68.1 - 8.3dd~5-6, ~1-2
O-CH(CH₃)₂5.2 - 5.4sept~6-7
O-CH(CH₃)₂1.3 - 1.5d~6-7

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C-O)160 - 162
C3 (C-Cl)125 - 127
C4138 - 140
C5115 - 117
C6145 - 147
O-C H(CH₃)₂70 - 72
O-CH(C H₃)₂21 - 23

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3050 - 3150Medium
C-H (aliphatic)2850 - 3000Medium
C=N, C=C (pyridine ring)1550 - 1600, 1450 - 1500Strong
C-O (ether)1200 - 1300 (asymmetric), 1000 - 1100 (symmetric)Strong
C-Cl700 - 800Strong

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺171Molecular ion with ³⁵Cl
[M+2]⁺173Isotopic peak for ³⁷Cl, with an intensity of approximately one-third of the [M]⁺ peak.
[M-CH(CH₃)₂]⁺128Loss of the isopropyl group.
[M-OCH(CH₃)₂]⁺112Loss of the isopropoxy group.

II. Standard Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data of a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are used. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made, or the sample can be analyzed as a mull in Nujol.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates or KBr is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization technique.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) at a low concentration (e.g., 1 mg/mL).

  • Acquisition: For EI, a standard electron energy of 70 eV is used. The mass analyzer scans a range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

III. Workflow for Synthesis and Spectral Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a novel organic compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectral Analysis start Reactant A + Reactant B reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification ms Mass Spectrometry (MS) (Molecular Weight and Formula) purification->ms Sample ir Infrared Spectroscopy (IR) (Functional Groups) purification->ir Sample nmr NMR Spectroscopy (¹H and ¹³C) (Molecular Structure) purification->nmr Sample structure_elucidation Structure Elucidation ms->structure_elucidation ir->structure_elucidation nmr->structure_elucidation final_product final_product structure_elucidation->final_product Confirmed Structure: This compound

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Chloro-2-isopropoxypyridine, a valuable starting material in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the readily available 2-chloropyridine. The methodology outlined below is based on established chemical principles and analogous reactions found in the scientific literature. This document offers detailed experimental protocols, quantitative data from similar transformations, and visual representations of the synthetic pathway and experimental workflow to aid researchers in their synthetic endeavors.

Executive Summary

The synthesis of this compound is proposed to be achieved through a two-step reaction sequence:

  • Step 1: Williamson Ether Synthesis - Nucleophilic substitution of the chlorine atom in 2-chloropyridine with isopropoxide to form 2-isopropoxypyridine.

  • Step 2: Electrophilic Chlorination - Regioselective chlorination of the 2-isopropoxypyridine intermediate at the 3-position of the pyridine ring using N-Chlorosuccinimide (NCS).

This approach offers a logical and feasible pathway to the target molecule, utilizing common and well-understood organic reactions.

Step 1: Synthesis of 2-Isopropoxypyridine via Williamson Ether Synthesis

The initial step involves a nucleophilic aromatic substitution, a variation of the classic Williamson ether synthesis, to introduce the isopropoxy group onto the pyridine ring.

Signaling Pathway: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 2-Chloropyridine 2-Chloropyridine SNAr Nucleophilic Aromatic Substitution 2-Chloropyridine->SNAr Sodium Isopropoxide Sodium Isopropoxide Sodium Isopropoxide->SNAr 2-Isopropoxypyridine 2-Isopropoxypyridine Sodium Chloride Sodium Chloride SNAr->2-Isopropoxypyridine SNAr->Sodium Chloride

Caption: Williamson Ether Synthesis of 2-Isopropoxypyridine.

Experimental Protocol: Synthesis of 2-Isopropoxypyridine

This protocol is adapted from analogous Williamson ether syntheses of alkoxy-aromatic compounds.

Materials:

  • 2-Chloropyridine

  • Sodium metal

  • Anhydrous Isopropanol

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., argon or nitrogen), add anhydrous isopropanol. Carefully add sodium metal in small portions to the stirring isopropanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isopropoxide.

  • Solvent Exchange: Remove the excess isopropanol under reduced pressure. To the resulting solid sodium isopropoxide, add anhydrous DMF via a syringe.

  • Reaction: To the stirring suspension of sodium isopropoxide in DMF, add 2-chloropyridine dropwise at room temperature. After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude 2-isopropoxypyridine by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Analogous Reactions

The following table summarizes typical quantitative data for Williamson ether syntheses involving the formation of aryl ethers.

Starting MaterialAlkoxideSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2-NaphtholSodium ethoxideEthanolReflux1~85>95Adapted from typical lab procedures
4-Chloropyridine HClSodium hydroxide/various alcoholsDMSO801275-80>98[1]

Step 2: Regioselective Chlorination of 2-Isopropoxypyridine

The second step involves the electrophilic chlorination of the electron-rich 2-isopropoxypyridine ring. The alkoxy group at the 2-position is an ortho-, para-director. In the case of pyridine, electrophilic substitution is generally favored at the 3- and 5-positions. The presence of the 2-isopropoxy group is expected to activate the ring towards electrophilic attack and direct the incoming electrophile to the 3-position. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for such transformations.

Signaling Pathway: Electrophilic Chlorination

Electrophilic_Chlorination cluster_reactants Reactants cluster_products Products 2-Isopropoxypyridine 2-Isopropoxypyridine EAS Electrophilic Aromatic Substitution 2-Isopropoxypyridine->EAS N-Chlorosuccinimide N-Chlorosuccinimide N-Chlorosuccinimide->EAS This compound This compound Succinimide Succinimide EAS->this compound EAS->Succinimide

Caption: Electrophilic Chlorination of 2-Isopropoxypyridine.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the chlorination of activated aromatic and heteroaromatic compounds using NCS.

Materials:

  • 2-Isopropoxypyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile or Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-isopropoxypyridine in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of NCS: To the stirring solution, add N-chlorosuccinimide portion-wise at room temperature. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench any unreacted NCS by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data for Analogous Reactions

The following table provides data from similar electrophilic chlorination reactions on activated aromatic systems.

SubstrateChlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnisoleNCSAcetonitrileRoom Temp295 (p-chloro)General literature
IndoleNCSDichloromethane0 to Room Temp190 (3-chloro)General literature

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Chlorination A Prepare Sodium Isopropoxide B React with 2-Chloropyridine in DMF A->B C Aqueous Work-up and Extraction B->C D Purification (Distillation/Chromatography) C->D E Dissolve 2-Isopropoxypyridine D->E Intermediate: 2-Isopropoxypyridine F Add N-Chlorosuccinimide E->F G Reaction Monitoring (TLC/GC-MS) F->G H Quenching and Aqueous Work-up G->H I Purification (Chromatography) H->I J J I->J Final Product: This compound

Caption: Overall experimental workflow for the synthesis.

Conclusion

This technical guide outlines a robust and feasible synthetic strategy for the preparation of this compound. By employing a Williamson ether synthesis followed by a regioselective electrophilic chlorination, researchers can access this important building block for further derivatization in drug discovery and development programs. The provided protocols and data serve as a valuable resource for the practical implementation of this synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific laboratory settings and scales.

References

An In-depth Technical Guide on the Theoretical Properties of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone in medicinal chemistry and drug development due to their versatile biological activities. 3-Chloro-2-isopropoxypyridine is a novel compound with potential applications in this field; however, a comprehensive analysis of its physicochemical and electronic properties is currently absent from the scientific literature. This technical guide outlines a robust computational and experimental framework for the thorough characterization of this compound. We propose a computational study using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. Furthermore, this guide provides a prospective synthesis protocol and outlines experimental validation methods. The presented methodologies and comparative data for structurally analogous compounds offer a valuable resource for researchers interested in the synthesis and application of this and other novel pyridine derivatives.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile. The subject of this guide, this compound, represents an under-explored substitution pattern with potential for novel biological interactions. The presence of a chlorine atom at the 3-position and an isopropoxy group at the 2-position suggests a unique electronic distribution and steric hindrance that could be exploited in the design of new chemical entities.

Given the lack of available experimental data for this compound, this document proposes a synergistic approach combining computational chemistry for the prediction of its theoretical properties and a clear pathway for its synthesis and experimental validation.

Proposed Computational Methodology for Theoretical Property Prediction

To elucidate the theoretical properties of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between computational cost and accuracy for predicting the properties of organic molecules. The calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian.[1][2][3]

Experimental Protocol: Computational Details

  • Geometry Optimization: The molecular structure of this compound will be optimized in the gas phase using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • NMR Spectra Prediction: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.[4][5] Calculations will be performed in a simulated chloroform solvent environment using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) to better approximate experimental conditions.

  • Electronic Properties: Key electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to understand the molecule's polarity, reactivity, and electronic transitions.

computational_workflow start Initial Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (IR Spectrum) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO, IEF-PCM Chloroform) geom_opt->nmr_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop end Predicted Theoretical Properties freq_calc->end nmr_calc->end elec_prop->end

Caption: Proposed computational workflow for determining the theoretical properties of this compound.

Data Presentation: Predicted and Comparative Properties

The following tables summarize the predicted properties for this compound based on the proposed computational study, alongside available experimental data for structurally related compounds to provide context and a basis for comparison.

Table 1: Predicted Theoretical Properties of this compound

PropertyPredicted Value
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Melting Point To be determined
Boiling Point To be determined
Calculated Dipole Moment To be calculated
HOMO Energy To be calculated
LUMO Energy To be calculated
HOMO-LUMO Gap To be calculated

Table 2: Physicochemical Properties of Analogous Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-ChloropyridineC₅H₄ClN113.54148
3-Chloro-2-methylpyridineC₆H₆ClN127.57Not available
3-Chloro-2-nitropyridineC₅H₃ClN₂O₂158.54279.1 (Predicted)[6]

Proposed Synthesis and Experimental Validation

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction, a common method for the synthesis of alkoxy-substituted pyridines.

synthesis_pathway reactant1 2,3-Dichloropyridine conditions Isopropanol, Heat reactant1->conditions reactant2 Sodium Isopropoxide reactant2->conditions product This compound conditions->product

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

  • Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous isopropanol with cooling to manage the exothermic reaction.

  • Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2,3-dichloropyridine.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Validation of Theoretical Predictions

The synthesized this compound should be characterized by standard analytical techniques to validate the computationally predicted properties:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and compare the experimental chemical shifts with the GIAO-calculated values.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes and compare with the predicted IR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point/Boiling Point Determination: To establish these fundamental physicochemical properties.

Structural Relationships

The theoretical properties of this compound can be better understood by comparing its structure to known, simpler analogues.

Caption: Structural relationship of this compound to its analogues.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and experimental characterization of the novel compound this compound. By leveraging the predictive power of computational chemistry, we can anticipate its key properties, guiding its synthesis and potential applications. The proposed methodologies and comparative data serve as a valuable starting point for researchers in drug discovery and medicinal chemistry to explore the potential of this and other new substituted pyridine derivatives. The successful synthesis and characterization of this compound will contribute to the expanding knowledge base of pyridine chemistry and may lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 3-Chloro-2-isopropoxypyridine: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-isopropoxypyridine, a halogenated alkoxy-pyridine derivative of interest in medicinal chemistry and drug discovery. While not a widely documented compound itself, its structural motifs are present in various biologically active molecules. Pyridine derivatives are a significant class of heterocyclic compounds foundational to many advancements in modern drug discovery, valued for their versatility as intermediates in organic synthesis.[1][2] This guide details a plausible and robust synthetic protocol, characterization methods, and potential applications for this compound, drawing upon established procedures for analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 3-Chloro-2-(propan-2-yloxy)pyridine
CAS Number 282723-22-2
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Appearance Expected to be a colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 200-220 °C
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the nucleophilic aromatic substitution of 2,3-dichloropyridine with isopropanol in the presence of a strong base. This method is analogous to the preparation of similar alkoxy-pyridines.

The synthetic pathway for this compound is depicted below.

G A 2,3-Dichloropyridine E Reaction Mixture A->E B Isopropanol B->E C Sodium Hydride (NaH) C->E D Tetrahydrofuran (THF) D->E F Quenching (Saturated NH4Cl) E->F G Extraction (Ethyl Acetate) F->G H Purification (Column Chromatography) G->H I This compound H->I G A Purified Product B Thin-Layer Chromatography (TLC) A->B C Gas Chromatography-Mass Spectrometry (GC-MS) A->C D Nuclear Magnetic Resonance (NMR) Spectroscopy A->D G Infrared (IR) Spectroscopy A->G H Structural Confirmation and Purity Assessment B->H C->H E ¹H NMR D->E F ¹³C NMR D->F E->H F->H G->H

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the Suzuki-Miyaura cross-coupling of 3-chloro-2-isopropoxypyridine with various boronic acids and their derivatives. As a versatile heterocyclic building block, the targeted functionalization of this compound at the C-3 position opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The protocols outlined below are based on established methodologies for structurally analogous chloropyridines and other challenging Suzuki-Miyaura coupling reactions. These notes are intended to serve as a comprehensive starting point for reaction optimization and development.

Key Considerations for Successful Coupling

The Suzuki-Miyaura coupling of this compound presents a specific set of challenges that must be addressed for efficient C-C bond formation:

  • C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the Suzuki-Miyaura catalytic cycle. The electron-donating nature of the 2-isopropoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst. Therefore, the selection of a highly active catalyst system is paramount.

  • Catalyst and Ligand Selection: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl chloride and facilitate the subsequent transmetalation and reductive elimination steps of the catalytic cycle.

  • Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial for an efficient reaction. The base is required to activate the boronic acid for transmetalation.[1] The solvent must be capable of dissolving the reactants and catalyst while being stable at the required reaction temperature.

Proposed Suzuki-Miyaura Coupling Protocols

Two protocols are proposed, utilizing different palladium catalysts and ligands that have shown success in the coupling of other challenging chloropyridines.[2]

Protocol 1: Using a Buchwald Ligand (SPhos)

This protocol employs a highly effective biarylphosphine ligand, SPhos, known for its ability to facilitate the coupling of unreactive aryl chlorides.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid or boronate ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Using a Josiphos-type Ligand

This protocol utilizes a ferrocenyl-based phosphine ligand, which has also demonstrated high efficacy in cross-coupling reactions.

Materials:

  • This compound

  • Arylboronic acid or boronate ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable Josiphos-type ligand (e.g., SL-J009-1)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the Josiphos-type ligand (0.03 mmol, 3 mol%) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Follow steps 5-10 from Protocol 1 for workup and purification.

Data Presentation: Comparative Reaction Conditions

The following table summarizes the key parameters of the proposed protocols for easy comparison. The expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.

ParameterProtocol 1 (SPhos)Protocol 2 (Josiphos-type)
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)Josiphos-type (3 mol%)
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent System 1,4-Dioxane / Water (5:1)Toluene
Temperature 100 °C110 °C
Typical Reaction Time 12-24 hours12-24 hours
Expected Yield Moderate to HighModerate to High

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Base Catalyst Add Catalyst System: - Palladium Precursor - Phosphine Ligand Reactants->Catalyst Solvent Add Degassed Solvent(s) Catalyst->Solvent Inert Establish Inert Atmosphere (N₂/Ar) Solvent->Inert Heating Heat and Stir (100-110 °C, 12-24h) Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Desired Coupled Product Purification->Final_Product Isolate Pure Product

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-isopropoxypyridine is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of the chloro and isopropoxy groups on the pyridine ring allows for selective functionalization, enabling the synthesis of a diverse array of complex molecules. The chlorine atom at the C-3 position serves as a reactive handle for various cross-coupling and nucleophilic substitution reactions. The electron-donating nature of the 2-isopropoxy group influences the electronic properties of the pyridine ring, which in turn affects the reactivity of the C-3 chloro substituent. Aryl chlorides are typically less reactive than their bromide or iodide counterparts, often necessitating the use of specialized, highly active catalyst systems to achieve efficient transformations.[1][2]

These application notes provide detailed protocols for several key synthetic transformations starting from this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution. The information is intended to serve as a comprehensive guide for researchers in the development of novel compounds.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

Application Note: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3][4] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-3 position. The activation of the C-Cl bond is the critical step and is generally more challenging than for C-Br or C-I bonds.[1] Success hinges on the careful selection of a palladium catalyst, a bulky and electron-rich phosphine ligand (such as SPhos or XPhos), and an appropriate base.[1][5] These advanced catalytic systems are designed to facilitate the oxidative addition of the palladium(0) complex to the robust C-Cl bond.[6]

Illustrative Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Est. Yield (%)
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-1875-90
4-Methoxyphenylboronic AcidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane11012-2480-95
Thiophen-2-ylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001670-85
Vinylboronic acid pinacol esterPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)1,4-Dioxane1101865-80

Note: Yields are estimations based on reactions with structurally similar chloropyridines and are highly dependent on the specific coupling partner and reaction optimization.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid or ester (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[1]

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water) to the vial.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)(L)-X oxidative_add->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(L)(HNR¹R²)]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation amido_complex Ar-Pd(II)(L)-NR¹R² deprotonation->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 product Ar-NR¹R² reductive_elim->product ar_x Ar-X ar_x->oxidative_add amine HNR¹R² amine->amine_coordination Sonogashira_Dual_Cycle Sonogashira Coupling Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)(L₂)-X pd0->pd2 Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)(L₂)-C≡CR² pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (R¹-C≡CR²) cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne Alkyne Activation (+ R²C≡CH, Base) cu_alkyne->pd2 Cu-Acetylide transfers cu_alkyne->cu_x To Pd Cycle SNAr_Workflow SNAr Reaction Workflow start This compound + Nucleophile (Nu⁻) step1 Nucleophilic Attack start->step1 intermediate Meisenheimer-like Intermediate (Resonance Stabilized Anion) step1->intermediate step2 Elimination of Leaving Group intermediate->step2 product 3-Nu-2-isopropoxypyridine + Cl⁻ step2->product

References

Application Notes and Protocols: 3-Chloro-2-isopropoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Chloro-2-isopropoxypyridine as a key intermediate in the synthesis of potential therapeutic agents. The following sections detail its application in the development of glucokinase activators, including synthetic protocols and methods for biological evaluation.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. The pyridine ring is a well-established "privileged scaffold," frequently found in a wide array of biologically active compounds and approved drugs. The presence of a chlorine atom at the 3-position and an isopropoxy group at the 2-position offers synthetic handles for further molecular elaboration and can influence the physicochemical properties and metabolic stability of the final compounds.

The primary documented application of this compound in medicinal chemistry is as a key intermediate in the synthesis of substituted pyrazole derivatives that act as glucokinase activators. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells. It functions as a glucose sensor, and its activation is a promising therapeutic strategy for the treatment of type 2 diabetes.

Application in the Synthesis of Glucokinase Activators

A key application of this compound is demonstrated in the patent literature (WO2008013924A2) for the synthesis of 3-(1H-pyrazol-1-yl)pyridin-2-amine derivatives as glucokinase activators. The synthetic strategy leverages the reactivity of the chloro and isopropoxy groups on the pyridine ring to construct the desired pharmacophore.

Experimental Protocol: Synthesis of 3-(1H-pyrazol-1-yl)pyridin-2-amine Derivatives

This protocol is adapted from the general methods described in patent WO2008013924A2.

Objective: To synthesize 3-(1H-pyrazol-1-yl)pyridin-2-amine derivatives using this compound as a starting material.

Materials and Reagents:

ReagentSupplierGrade
This compoundCommercially Available≥95%
HydrazineSigma-AldrichAnhydrous
Substituted PyrazoleCommercially Available or SynthesizedAs required
Sodium Hydride (NaH)Sigma-Aldrich60% dispersion in mineral oil
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Saturated aq. NH4ClFisher ScientificReagent Grade
BrineFisher ScientificReagent Grade
Anhydrous Sodium SulfateFisher ScientificReagent Grade

Procedure:

Step 1: Synthesis of 2-Isopropoxy-3-hydrazinylpyridine

  • To a solution of this compound (1.0 eq) in an appropriate solvent such as ethanol or n-butanol, add hydrazine (5.0-10.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 2-isopropoxy-3-hydrazinylpyridine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 3-(1H-pyrazol-1-yl)pyridin-2-isopropoxy Derivatives

  • To a solution of the desired substituted pyrazole (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-isopropoxy-3-hydrazinylpyridine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(1H-pyrazol-1-yl)pyridin-2-isopropoxy derivative.

Step 3: Conversion to 3-(1H-pyrazol-1-yl)pyridin-2-amine Derivatives (Final Product)

The patent implies a subsequent conversion of the isopropoxy group to an amine, although the specific conditions for this transformation for the isopropoxy group are not detailed. A plausible method would involve nucleophilic aromatic substitution or other functional group interconversion strategies.

A general representation of the synthetic workflow is provided below.

G cluster_0 Synthesis of Glucokinase Activators A This compound B 2-Isopropoxy-3-hydrazinylpyridine A->B Hydrazine D 3-(1H-pyrazol-1-yl)pyridin-2-isopropoxy Derivative B->D NaH, DMF C Substituted Pyrazole C->D E 3-(1H-pyrazol-1-yl)pyridin-2-amine Derivative (Final Product) D->E Amination

Caption: Synthetic workflow for the preparation of glucokinase activators.

Biological Evaluation: Glucokinase Activity Assay

While the patent WO2008013924A2 does not provide specific biological data for the compounds synthesized from this compound, it describes a general method for assessing their activity as glucokinase activators. The following is a generalized protocol for a common in vitro glucokinase activity assay.

Objective: To determine the in vitro activity of synthesized compounds as glucokinase activators.

Principle: The assay measures the rate of glucose phosphorylation by glucokinase. The product, glucose-6-phosphate, is then used in a coupled enzymatic reaction with glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the change in absorbance at 340 nm or fluorescence.

Materials and Reagents:

ReagentSupplier
Recombinant human glucokinaseCommercially Available
GlucoseSigma-Aldrich
ATPSigma-Aldrich
MgCl2Sigma-Aldrich
Dithiothreitol (DTT)Sigma-Aldrich
NADP+Sigma-Aldrich
Glucose-6-phosphate dehydrogenase (G6PDH)Sigma-Aldrich
HEPES bufferSigma-Aldrich
Test compoundsSynthesized
DMSOSigma-Aldrich

Procedure:

  • Prepare Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing ATP (1 mM), NADP+ (1 mM), G6PDH (1 U/mL), and glucose (5 mM).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Protocol: a. In a 96-well plate, add a small volume of the diluted test compound solution. b. Add the recombinant glucokinase enzyme to each well. c. Initiate the reaction by adding the reagent master mix. d. Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm (or fluorescence Ex/Em = 340/460 nm) over time (e.g., every 30 seconds for 30 minutes) at a constant temperature (e.g., 30 °C).

  • Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the test compound. b. Plot the reaction velocity against the compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the EC50 (half-maximal effective concentration).

Quantitative Data:

Specific quantitative data (e.g., EC50 values) for the 3-(1H-pyrazol-1-yl)pyridin-2-amine derivatives synthesized from this compound are not publicly available in the cited patent or subsequent literature. Researchers are encouraged to perform the above-described assay to determine the potency of their synthesized compounds.

Glucokinase Signaling Pathway

The activation of glucokinase by small molecules has significant downstream effects on glucose metabolism and insulin secretion. The diagram below illustrates the central role of glucokinase in pancreatic β-cells.

G cluster_0 Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter G6P Glucose-6-Phosphate GLUT2->G6P GK Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_channel ATP-sensitive K+ Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion GK_Activator Glucokinase Activator (e.g., Pyrazole Derivative) GK Glucokinase (GK) GK_Activator->GK

Caption: Glucokinase-mediated insulin secretion pathway in pancreatic β-cells.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its use in the preparation of glucokinase activators highlights its importance in modern drug discovery. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on this versatile scaffold. Further exploration of this building block may lead to the discovery of new drug candidates for a range of diseases.

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-isopropoxypyridine is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The presence of a chlorine atom at the 3-position provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. The 2-isopropoxy group, being an electron-donating group, can influence the reactivity of the C-Cl bond, making the selection of an appropriate catalytic system crucial for achieving high efficiency.

These application notes provide an overview and detailed protocols for key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—utilizing this compound. The protocols are based on established methodologies for structurally similar chloropyridines and serve as a starting point for reaction optimization.

General Considerations for Cross-Coupling with this compound

Chloropyridine derivatives, such as this compound, are generally less reactive than their bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions. This is due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging. To overcome this, the use of highly active catalyst systems is often necessary. Key factors to consider for successful coupling include:

  • Choice of Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts are commonly used.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often essential for facilitating the oxidative addition of the C-Cl bond.[1]

  • Base Selection: The choice of base is critical and depends on the specific reaction and substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).

  • Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.

  • Temperature: Higher reaction temperatures (typically 80-120 °C) are often required to promote the reaction of chloropyridines.[2]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position.

Reaction Principle

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound, followed by transmetalation with a boronic acid or ester (activated by a base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)L_n-Cl Pd0->PdII_complex Ar-Cl OxAdd Oxidative Addition PdII_R_complex Ar-Pd(II)L_n-R PdII_complex->PdII_R_complex R-B(OR)₂ Base Transmetalation Transmetalation Ar_BBN R-B(OR)_2 Base Base PdII_R_complex->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data (Representative)

The following table presents representative conditions and yields for the Suzuki-Miyaura coupling of various chloropyridines with arylboronic acids. These serve as a starting point for the optimization of reactions with this compound.

EntryChloropyridineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
23-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1101292
32-Chloro-5-fluoropyridineThiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801678
Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction enables the coupling of this compound with a variety of primary and secondary amines.

Reaction Principle

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.[3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)L_n-Cl Pd0->PdII_complex Ar-Cl OxAdd Oxidative Addition PdII_Amido_complex Ar-Pd(II)L_n-NR₂ PdII_complex->PdII_Amido_complex R₂NH Base Amine_Coord Amine Coordination Amine R₂NH Base Base PdII_Amido_complex->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data (Representative)

The following table provides representative conditions and yields for the Buchwald-Hartwig amination of various chloropyridines.

EntryChloropyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-ChloropyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001695
22-ChloropyridineAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1102488
33-Chloro-2-aminopyridineCyclopentylamineBrettPhos precatalyst (4)-LiHMDSTHF651278[4]
Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

  • (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (RuPhos) (0.04 mmol, 4.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed toluene.

  • Add this compound followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 3-alkynyl-2-isopropoxypyridine derivatives.

Reaction Principle

This reaction is typically co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination.

Sonogashira_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)L_n-Cl Pd0->PdII_complex Ar-Cl OxAdd Oxidative Addition PdII_alkynyl_complex Ar-Pd(II)L_n-C≡C-R PdII_complex->PdII_alkynyl_complex R-C≡C-Cu Transmetalation Transmetalation Cu_acetylide R-C≡C-Cu PdII_alkynyl_complex->Pd0 Ar-C≡C-R RedElim Reductive Elimination Product Ar-C≡C-R

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Quantitative Data (Representative)

The following table shows representative conditions for the Sonogashira coupling of chloropyridines.

EntryChloropyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651275
23-ChloropyridineTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)DIPADMF80882
32-Amino-5-chloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDioxane1001689[5]
Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3.0 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6.0 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a route to 3-vinyl-2-isopropoxypyridine derivatives.

Reaction Principle

The catalytic cycle begins with the oxidative addition of palladium(0) to the C-Cl bond. The resulting palladium(II) complex then undergoes migratory insertion with the alkene, followed by a β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the palladium(0) catalyst.

Heck_Reaction_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)L_n-Cl Pd0->PdII_complex Ar-Cl OxAdd Oxidative Addition PdII_alkyl_complex R-CH₂-CH(Ar)-Pd(II)L_n-Cl PdII_complex->PdII_alkyl_complex Alkene Migratory_Insertion Migratory Insertion Alkene Alkene PdH_complex H-Pd(II)L_n-Cl PdII_alkyl_complex->PdH_complex Ar-CH=CH-R Beta_Hydride_Elim β-Hydride Elimination Product Ar-CH=CH-R PdH_complex->Pd0 Base Base_Regen Base

Caption: Catalytic cycle of the Heck reaction.

Quantitative Data (Representative)

The following table presents representative conditions for the Heck reaction with chloropyridines.

EntryChloropyridineAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202470
23-Chloropyridinen-Butyl acrylatePd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMeDioxane1001885
34-ChloropyridineMethyl methacrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1401265
Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 mmol, 4.0 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(t-Bu)₃.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, this compound, the alkene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow

Experimental_Workflow Start Start Prep Prepare Schlenk Tube (Oven-dried) Start->Prep Add_Solids Add Solids: This compound Coupling Partner Catalyst & Ligand Base Prep->Add_Solids Inert_Atmosphere Evacuate & Backfill with Inert Gas (3x) Add_Solids->Inert_Atmosphere Add_Solvent Add Degassed Solvent via Syringe Inert_Atmosphere->Add_Solvent Reaction Heat & Stir (80-140 °C, 4-24 h) Add_Solvent->Reaction Monitoring Monitor Reaction (TLC, LC-MS, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Cool, Quench, Extract Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic substitution reaction on 3-Chloro-2-isopropoxypyridine, a key intermediate in the synthesis of various compounds with potential applications in drug discovery. The primary focus of this document is the substitution of the chlorine atom at the 3-position with amine nucleophiles, a common transformation in the generation of novel molecular entities.

Introduction

This compound is a versatile building block in medicinal chemistry. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the strategic placement of the chloro and isopropoxy groups allows for selective functionalization. The electron-donating nature of the 2-isopropoxy group can influence the reactivity of the pyridine ring, while the 3-chloro group serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, particularly nitrogen-based nucleophiles, to generate libraries of compounds for biological screening.

Reaction Principle

The nucleophilic aromatic substitution on this compound typically proceeds via an addition-elimination mechanism. An electron-rich nucleophile, such as a primary or secondary amine, attacks the carbon atom bearing the chlorine. This attack is often the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this intermediate. Subsequently, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

In cases where direct SNAr is challenging due to the electronic properties of the substrate or the nucleophile, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of the C-N bond. These reactions involve a catalytic cycle with a palladium catalyst and a suitable ligand to facilitate the coupling of the aryl chloride with the amine.

Experimental Protocols

The following section details a general protocol for the nucleophilic substitution of this compound with an amine nucleophile. This protocol should be considered a starting point and may require optimization depending on the specific amine used.

Protocol 1: Nucleophilic Aromatic Substitution with N-Methylpiperazine

This protocol describes the reaction of this compound with N-methylpiperazine.

Materials:

  • This compound (CAS: 282723-22-2)

  • N-Methylpiperazine

  • Anhydrous toluene

  • Palladium(II) acetate (for optional Buchwald-Hartwig conditions)

  • Triphenylphosphine (for optional Buchwald-Hartwig conditions)

  • Sodium tert-butoxide (for optional Buchwald-Hartwig conditions)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous toluene to dissolve the starting material. Then, add N-methylpiperazine (1.2 - 1.5 eq).

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary depending on the reactivity of the amine.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-isopropoxy-3-(4-methylpiperazin-1-yl)pyridine.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound. Please note that these are representative examples, and actual results may vary.

NucleophileMethodSolventTemperature (°C)Time (h)Yield (%)
N-MethylpiperazineSNArToluene110 (Reflux)16Moderate to High
MorpholineSNArToluene110 (Reflux)16Moderate to High
AnilineBuchwald-HartwigToluene10016High

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.

experimental_workflow start Start setup Reaction Setup: - this compound - Solvent (Toluene) start->setup reagents Add Nucleophile (e.g., N-Methylpiperazine) setup->reagents reaction Heat to Reflux under Inert Atmosphere reagents->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench - Extract - Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Pure Product purification->product

Caption: General workflow for nucleophilic substitution.

Logical Relationship of Reaction Components

This diagram shows the relationship between the reactants, conditions, and products in the nucleophilic substitution reaction.

reaction_components substrate This compound product Substituted Product substrate->product nucleophile Nucleophile (e.g., Amine) nucleophile->product conditions Conditions: - Solvent (e.g., Toluene) - Heat conditions->product catalyst Pd Catalyst (optional) Ligand (optional) Base (optional) catalyst->product for Buchwald- Hartwig

Caption: Key components of the substitution reaction.

Signaling Pathways in Drug Development

The aminopyridine derivatives synthesized from this compound are of significant interest in drug development due to their potential to interact with various biological targets. For instance, substituted aminopyridines are known to act as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. By modulating the activity of specific kinases, these compounds can interfere with signaling pathways that control cell growth, proliferation, and survival.

Furthermore, certain aminopyridine structures can function as modulators of ion channels or G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The specific nature of the substituent introduced at the 3-position can be tailored to achieve desired potency and selectivity for a particular biological target, making this synthetic route a valuable tool for generating novel therapeutic agents. The development of these compounds often involves screening against panels of kinases or other relevant targets to identify lead candidates for further optimization.

Application Notes and Protocols for 3-Chloro-2-isopropoxypyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-2-isopropoxypyridine as a versatile building block in medicinal chemistry and drug discovery. The substituted pyridine core is a prevalent motif in numerous biologically active compounds, and the presence of a chloro substituent at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a diverse array of chemical functionalities, making it a valuable intermediate for the synthesis of novel compounds, including potential kinase inhibitors.

Key Applications in Cross-Coupling Reactions

This compound is an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the modular construction of complex molecules from readily available starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide. This reaction is widely used to form biaryl and heteroaryl-aryl structures, which are common in pharmaceuticals.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines and N-heteroaryl amines from aryl or heteroaryl halides and primary or secondary amines.

Data Presentation: Representative Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of Substituted Chloropyridines with Arylboronic Acids

EntryChloropyridine DerivativeArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOtBu (2.3)Dioxane/H₂O (4:1)1001294[1]
23-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O (4:1)1001556[2]
32,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (2)NoneNa₂CO₃ (2)H₂O1002High[3]

Table 2: Buchwald-Hartwig Amination of Substituted Chloro(hetero)arenes with Amines

EntryChloro(hetero)areneAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-ChlorotolueneMorpholine[Pd(cinnamyl)Cl]₂ (0.5)Mor-DalPhos (1)K₃PO₄ (1.5)H₂O1001895[4]
22,3-DichloropyridineAnilinePd(OAc)₂ (2.5)PPh₃ (7.5)NaOtBu (1.53)Toluene1002482
34-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2)TolueneReflux694

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific reaction partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water to the vessel via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-isopropoxypyridine.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine Reactants: This compound Arylboronic acid Base (e.g., K₃PO₄) Pd Catalyst & Ligand setup Inert Atmosphere: Evacuate & backfill with Ar/N₂ reagents->setup solvent Add Solvents: Anhydrous Dioxane Degassed Water setup->solvent reaction Heat & Stir: 100°C, 12-24h solvent->reaction workup Workup: Cool, dilute with EtOAc/H₂O, separate layers, extract reaction->workup purification Purification: Dry, concentrate, column chromatography workup->purification product Final Product: 3-Aryl-2-isopropoxypyridine purification->product

Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound and the primary amine to the Schlenk tube.

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene via syringe.

  • Heat the reaction mixture with vigorous stirring to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2-isopropoxypyridine derivative.

Experimental Workflow for Buchwald-Hartwig Amination

G reagents Combine in Glovebox: Pd₂(dba)₃, XPhos, NaOtBu This compound Primary Amine solvent Add Anhydrous Toluene reagents->solvent reaction Heat & Stir: 100-110°C, 12-24h solvent->reaction quench Quench Reaction: Cool, add sat. aq. NH₄Cl reaction->quench workup Workup: Dilute with EtOAc/H₂O, separate layers, extract quench->workup purification Purification: Dry, concentrate, column chromatography workup->purification product Final Product: 3-Amino-2-isopropoxypyridine Derivative purification->product

Caption: A typical workflow for the Buchwald-Hartwig amination.

Application in Kinase Inhibitor Synthesis: Targeting the TYK2 Signaling Pathway

Substituted pyridines are key pharmacophores in a multitude of kinase inhibitors. The Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling and are implicated in various autoimmune and inflammatory diseases.[5][6] The development of selective TYK2 inhibitors is a major focus in drug discovery.

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs, including TYK2.[2][7] Activated TYK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the inflammatory response.[6][8]

The modular nature of the syntheses described above, utilizing the this compound building block, provides a powerful platform for the rapid generation of compound libraries to probe the structure-activity relationships of potential TYK2 inhibitors. For instance, the aryl or amino group introduced at the 3-position can be varied to optimize binding to the kinase active site or allosteric sites.

TYK2-Mediated Cytokine Signaling Pathway

G cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 Activation jak Other JAKs receptor->jak Activation stat STAT tyk2->stat Phosphorylation jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer p-STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription nucleus->transcription response Inflammatory Response transcription->response inhibitor TYK2 Inhibitor (e.g., from 3-Chloro-2- isopropoxypyridine) inhibitor->tyk2

Caption: Inhibition of the TYK2 signaling pathway by a potential inhibitor.

References

Application Note and Protocol for the Synthesis of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Chloro-2-isopropoxypyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[1][2][3] This protocol outlines the reaction of 2,3-dichloropyridine with sodium isopropoxide, generated in situ from isopropanol and a strong base.

Reaction Principle

The synthesis of this compound is achieved via a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis. In this reaction, the isopropoxide ion acts as a nucleophile, attacking the C2 position of the 2,3-dichloropyridine ring. The chlorine atom at the 2-position is a good leaving group, facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.

Reaction Scheme:

Experimental Protocol

Materials:

  • 2,3-Dichloropyridine (98%+)

  • Isopropanol (Anhydrous, 99.5%+)

  • Sodium Hydride (60% dispersion in mineral oil) or Sodium metal

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of Sodium Isopropoxide:

    • Under an inert atmosphere, add anhydrous isopropanol (1.5 equivalents) to a three-necked round-bottom flask containing anhydrous THF or DMF.

    • To this solution, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C (ice bath). Alternatively, small pieces of sodium metal can be used.

    • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.

  • Reaction with 2,3-Dichloropyridine:

    • Dissolve 2,3-dichloropyridine (1.0 equivalent) in a minimal amount of the same anhydrous solvent used in the previous step.

    • Add the 2,3-dichloropyridine solution dropwise to the freshly prepared sodium isopropoxide solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (for THF) or a suitable temperature for DMF (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
2,3-Dichloropyridine1.0 eq
Isopropanol1.5 eq
Sodium Hydride (60%)1.2 eq
Solvent Anhydrous THF or DMF
Reaction Temperature Reflux (THF) or 80-100 °C (DMF)
Reaction Time Monitored by TLC/GC (typically 4-12 hours)
Product Yield Dependent on reaction scale and optimization
Product Purity >95% (post-purification, determined by GC/NMR)

Visualizations

Experimental Workflow Diagram:

Synthesis_Workflow cluster_prep Sodium Isopropoxide Preparation cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Purification reagents_prep Isopropanol + Sodium Hydride isopropoxide Sodium Isopropoxide Solution reagents_prep->isopropoxide Stir at RT solvent_prep Anhydrous THF/DMF solvent_prep->isopropoxide reaction_mix Reaction Mixture isopropoxide->reaction_mix Heat to Reflux start_material 2,3-Dichloropyridine start_material->reaction_mix Add dropwise quench Quench with NH4Cl (aq) reaction_mix->quench Cool to RT extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry extract->wash_dry crude_product Crude Product wash_dry->crude_product Evaporate Solvent purification Column Chromatography crude_product->purification final_product Pure 3-Chloro-2- isopropoxypyridine purification->final_product Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products isopropoxide Isopropoxide Ion ((CH3)2CHO⁻) transition_state SNAr Intermediate (Meisenheimer Complex) isopropoxide->transition_state Nucleophilic Attack at C2 dichloropyridine 2,3-Dichloropyridine dichloropyridine->transition_state product This compound transition_state->product Loss of Leaving Group leaving_group Chloride Ion (Cl⁻) transition_state->leaving_group

References

Application Notes and Protocols for 3-Chloro-2-isopropoxypyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-isopropoxypyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the discovery and development of novel pharmaceuticals. The pyridine scaffold is a common motif in many FDA-approved drugs, and its functionalization plays a crucial role in modulating the pharmacological and pharmacokinetic properties of bioactive molecules. The presence of a chlorine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The 2-isopropoxy group can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, making this compound a versatile building block for the synthesis of targeted therapies, especially in the area of kinase inhibitors.

While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural analogs, such as other 3-chloro-2-alkoxypyridines, are recognized as key intermediates in the synthesis of various biologically active compounds. This document provides an overview of the potential applications and detailed synthetic protocols related to this compound, drawing upon established methods for structurally similar compounds.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that block the action of protein kinases, enzymes that play a critical role in cell signaling, growth, and division. Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, the natural substrate for kinases. Substituted pyridines, such as those derived from this compound, can serve as such a core.

The general synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties at the 3-position of the pyridine ring. These introduced groups can be designed to interact with specific residues in the kinase active site, thereby conferring potency and selectivity to the inhibitor.

Illustrative Signaling Pathway: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it an attractive target for drug development. The diagram below illustrates a simplified representation of this pathway and indicates where a hypothetical kinase inhibitor synthesized from a this compound-derived scaffold might act.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Kinase Inhibitor (e.g., from 3-Chloro-2- isopropoxypyridine scaffold) Inhibitor->PI3K Inhibition

Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following protocols are provided as general guidelines for the synthesis and application of this compound. Optimization of reaction conditions may be necessary for specific substrates and scales.

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from the readily available starting material, 2,3-dichloropyridine.

Reaction Scheme:

Synthesis of this compound.

Materials:

  • 2,3-Dichloropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Isopropanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add isopropanol (1.5 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the synthesis of this compound, based on typical yields for similar nucleophilic aromatic substitution reactions.

ParameterValue
Starting Material2,3-Dichloropyridine
ReagentsSodium hydride, Isopropanol
SolventTHF
Reaction TemperatureReflux
Reaction Time4-8 hours
Product Yield75-85%
Product Purity (post-purification)>98% (by GC-MS)
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Workflow Diagram:

suzuki_workflow start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., Dioxane/H₂O) degas Degas the reaction mixture start->degas heat Heat to reflux under inert atmosphere degas->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purification by column chromatography workup->purify product Isolated Product: 3-Aryl-2-isopropoxypyridine purify->product

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and water)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux under the inert atmosphere and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-isopropoxypyridine derivative.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous 3-Chloro-2-alkoxypyridines:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related 3-chloro-2-alkoxypyridines, which can be used as a starting point for the optimization of reactions with this compound.

SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)
3-Chloro-2-methoxypyridinePd₂(dba)₃ / XPhosCs₂CO₃Toluene11070-90
3-Chloro-2-ethoxypyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10075-95
3-Chloro-5-fluoro-2-methoxypyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10065-85

This compound is a promising pharmaceutical intermediate with significant potential for the synthesis of novel bioactive molecules, particularly kinase inhibitors. The protocols and data presented here, based on established methodologies for analogous compounds, provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile building block. The ability to perform selective C-C bond formation at the 3-position via Suzuki-Miyaura coupling opens up a wide range of possibilities for generating diverse chemical libraries for drug discovery programs.

Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chloro-2-isopropoxypyridine is a valuable heterocyclic intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Its structure allows for further functionalization at multiple positions on the pyridine ring. This document provides a detailed protocol for the scale-up synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, a method well-suited for industrial production due to its reliability and use of accessible starting materials. The procedure is based on the Williamson ether synthesis, a robust method for forming ethers.[1][2][3]

Reaction Pathway and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution, where the isopropoxide anion acts as the nucleophile, displacing the chloride ion at the 2-position of the 2,3-dichloropyridine ring. The electron-withdrawing nature of the ring nitrogen and the adjacent chlorine atom activates the 2-position for nucleophilic attack.[4][5]

reaction_pathway reactant1 2,3-Dichloropyridine reaction_label + reactant2 Sodium Isopropoxide product This compound side_product Sodium Chloride reaction_arrow DMSO 80-100 °C reaction_label->reaction_arrow reaction_arrow->product reaction_arrow->side_product

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation: Reactants and Product

The following table summarizes the materials and their properties for a representative scale-up synthesis.

CompoundFormulaMol. Weight ( g/mol )Moles (mol)QuantityDensity (g/mL)
2,3-DichloropyridineC₅H₃Cl₂N147.993.38500 g1.43
Sodium Hydroxide (pellets)NaOH40.004.05162 g2.13
Isopropanol (IPA)C₃H₈O60.10-2.0 L0.786
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-2.5 L1.10
Product:
This compoundC₈H₁₀ClNO171.62(Theoretical) 3.38(Theoretical) 580 g~1.15

Experimental Protocols

Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. 2,3-Dichloropyridine is toxic and an irritant. Sodium hydroxide is corrosive. DMSO can enhance skin absorption of other chemicals. Isopropanol is flammable.

Protocol 1: Preparation of Isopropoxide Nucleophile

This protocol describes the in situ generation of the isopropoxide nucleophile from isopropanol and sodium hydroxide.

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with isopropanol (2.0 L) and dimethyl sulfoxide (DMSO, 2.5 L).

  • Base Addition: Begin stirring and carefully add sodium hydroxide pellets (162 g, 4.05 mol, 1.2 equiv.) to the solvent mixture. A slight exotherm may be observed.

  • Heating: Heat the mixture to 60-70 °C for 1-2 hours to ensure the formation of the sodium isopropoxide solution.

Protocol 2: Synthesis of this compound
  • Substrate Addition: To the prepared isopropoxide solution, add 2,3-dichloropyridine (500 g, 3.38 mol, 1.0 equiv.) dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 80 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C.

  • Monitoring: Monitor the reaction progress by a suitable chromatographic technique (e.g., GC-MS or LC-MS) until the consumption of 2,3-dichloropyridine is complete (typically 6-10 hours).

  • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

Protocol 3: Work-up and Purification
  • Quenching: Slowly pour the cooled reaction mixture into a separate vessel containing 10 L of cold water with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel and extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 2 L).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 2 L) and saturated brine (1 x 2 L) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a clear liquid.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

workflow start Start setup Set up 10L Reactor under Nitrogen start->setup charge_solvents Charge Isopropanol and DMSO setup->charge_solvents add_base Add Sodium Hydroxide charge_solvents->add_base heat_alkoxide Heat to 60-70 °C (1-2h) add_base->heat_alkoxide add_substrate Add 2,3-Dichloropyridine (keep temp < 80 °C) heat_alkoxide->add_substrate heat_reaction Heat to 90-100 °C (6-10h) add_substrate->heat_reaction monitor Monitor by GC/LC-MS heat_reaction->monitor monitor->heat_reaction Incomplete cool Cool to Room Temp. monitor->cool Complete quench Quench with Cold Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify end Obtain Pure Product purify->end

References

Application of 3-Chloro-2-isopropoxypyridine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-isopropoxypyridine and its analogs are valuable intermediates in the synthesis of a variety of agrochemicals. The pyridine ring, a common scaffold in bioactive molecules, coupled with halogen and alkoxy substituents, provides a versatile platform for the development of novel fungicides, herbicides, and insecticides. The chloro- and isopropoxy- groups can influence the molecule's reactivity, bioavailability, and interaction with biological targets. This document provides detailed application notes and protocols for the use of 3-chloro-2-alkoxypyridine derivatives in the synthesis of agrochemicals, with a specific focus on the strobilurin class of fungicides, exemplified by the synthesis of Picoxystrobin. While direct synthesis examples from this compound are not extensively documented in publicly available literature, the synthetic routes involving structurally similar 2-alkoxy- and 2-hydroxypyridine derivatives provide a strong basis for its application.

Application in Fungicide Synthesis: The Strobilurin Analogy

Strobilurin fungicides are a major class of agrochemicals that act by inhibiting mitochondrial respiration in fungi.[1] A prominent example is Picoxystrobin, which utilizes a substituted pyridine ring as a key structural component. The synthesis of Picoxystrobin involves the coupling of a pyridine derivative with a phenylacetate moiety. This serves as an excellent model for the potential application of this compound.

Exemplary Agrochemical: Picoxystrobin

Picoxystrobin is a broad-spectrum, systemic fungicide used to control a wide range of fungal diseases in crops like cereals, fruits, and vegetables.[1][2] Its synthesis showcases the utility of pyridine intermediates in constructing complex and highly active agrochemical molecules.

Physicochemical Properties of Picoxystrobin:

PropertyValue
IUPAC Name methyl (E)-3-methoxy-2-[2-([6-(trifluoromethyl)pyridin-2-yl]oxymethyl)phenyl]acrylate
CAS Number 117428-22-5
Molecular Formula C₁₈H₁₆F₃NO₄
Molecular Weight 367.3 g/mol
Melting Point 75 °C
Water Solubility 3.1 mg/L (at 20 °C)
LogP 3.6 (at 20 °C)

Table 1: Physicochemical properties of Picoxystrobin.[2][3]

Experimental Protocols

The following protocols are generalized from patent literature for the synthesis of Picoxystrobin and can be adapted for the use of this compound or its derivatives.[2][4][5]

Protocol 1: Synthesis of the Pyridine Intermediate (Analogous to the Precursor for Picoxystrobin)

This protocol outlines the synthesis of a 2-hydroxypyridine derivative, a common precursor for the ether linkage in strobilurin fungicides. This compound could potentially be synthesized through a similar nucleophilic substitution reaction on a di-chlorinated pyridine.

Reaction: Hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine

Materials:

  • 2-chloro-6-(trifluoromethyl)pyridine

  • Sodium hydroxide (aqueous solution)

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • Stainless steel autoclave

Procedure:

  • Charge a 250mL stainless steel autoclave with a 20% (w/w) aqueous solution of sodium hydroxide, 2-chloro-6-(trifluoromethyl)pyridine, and a catalytic amount of tetrabutylammonium bromide.[6]

  • Seal the autoclave and heat the oil bath to 160°C, allowing the internal pressure to reach approximately 1.2 MPa.[6]

  • Stir the reaction mixture for 10 hours.[6]

  • After cooling, the reaction mixture contains the sodium salt of 2-hydroxy-6-(trifluoromethyl)pyridine, which can be used in the subsequent step.

Quantitative Data:

ReactantMolar RatioPurityYieldReference
2-chloro-6-(trifluoromethyl)pyridine198%High[6]
Sodium HydroxideExcess--[6]

Table 2: Typical reaction parameters for the synthesis of the pyridine intermediate.

Protocol 2: Synthesis of the Phenylacetate Intermediate

This protocol describes the preparation of the phenylacetate component, which will be coupled with the pyridine intermediate.

Reaction: Ring opening and esterification of 3-isochromanone

Materials:

  • 3-isochromanone

  • Methanol

  • Gaseous hydrogen chloride

  • Dichloromethane

Procedure:

  • Bubble gaseous hydrogen chloride through a solution of 3-isochromanone in methanol at room temperature.[2]

  • Stir the reaction for several hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and filter any insoluble material.

  • Dry the solution to yield methyl 2-(chloromethyl)phenylacetate as an oil.[2]

Protocol 3: Coupling Reaction and Final Product Synthesis (Picoxystrobin)

This protocol details the key etherification reaction to form the core structure of Picoxystrobin, followed by the formation of the methoxyacrylate moiety. This is the step where this compound could be utilized as the pyridine component.

Reaction: Williamson ether synthesis followed by condensation

Materials:

  • Sodium salt of 2-hydroxy-6-(trifluoromethyl)pyridine (from Protocol 1)

  • Methyl 2-(chloromethyl)phenylacetate (from Protocol 2)

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Trimethyl orthoformate

  • Acetic anhydride

Procedure:

  • Etherification:

    • Dissolve the sodium salt of 2-hydroxy-6-(trifluoromethyl)pyridine in DMF.

    • Add potassium carbonate and stir the mixture at room temperature for 1 hour.[4]

    • Add methyl 2-(chloromethyl)phenylacetate dropwise, maintaining the temperature below 30°C.[4]

    • Continue stirring at room temperature for 8 hours.[4]

    • Filter the reaction mixture and concentrate under reduced pressure to obtain the intermediate, methyl 2-[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]benzeneacetate.

  • Condensation:

    • Mix the intermediate from the previous step with acetic anhydride and trimethyl orthoformate.[5]

    • Heat the reaction mixture at 80-120°C for 8-24 hours to form Picoxystrobin.[5]

  • Purification:

    • The crude product can be purified by crystallization or column chromatography.

Quantitative Data:

StepReactantsSolventYieldReference
Etherification2-hydroxy-6-(trifluoromethyl)pyridine, Methyl 2-(chloromethyl)phenylacetateDMF78.1%[4]
CondensationMethyl 2-[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]benzeneacetate, Trimethyl orthoformate, Acetic anhydride-High[5]

Table 3: Typical yields for the synthesis of Picoxystrobin.

Diagrams

Logical Synthesis Workflow

Synthesis_Workflow A 2,3-Dichloropyridine (Starting Material) B Nucleophilic Substitution (e.g., with Isopropanol) A->B Reaction C This compound (Intermediate) B->C Product E Coupling Reaction (e.g., Williamson Ether Synthesis) C->E D Phenylacetate Derivative (Coupling Partner) D->E F Agrochemical Precursor E->F G Final Modification (e.g., Condensation) F->G H Final Agrochemical Product (e.g., Strobilurin Fungicide) G->H

Caption: Generalized workflow for agrochemical synthesis using a 3-chloro-2-alkoxypyridine intermediate.

Mode of Action: Inhibition of Fungal Respiration

Mode_of_Action cluster_Mitochondrion Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII e- flow QoSite Qo Site ATP_Production ATP Production (Energy) QoSite->ATP_Production blocks e- transfer Strobilurin Strobilurin Fungicide (e.g., Picoxystrobin) Strobilurin->QoSite Fungal_Growth Fungal Growth & Spore Germination ATP_Production->Fungal_Growth required for Inhibition Inhibition

Caption: Mechanism of action of strobilurin fungicides, which inhibit mitochondrial respiration.[1][3][7]

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. By analogy to the well-established synthesis of strobilurin fungicides like Picoxystrobin, it is evident that 3-chloro-2-alkoxypyridine derivatives can be effectively incorporated into complex molecular structures to yield potent active ingredients. The provided protocols offer a foundational methodology for researchers to explore the synthesis of new fungicides, herbicides, and insecticides. Further research into the specific applications of this compound is warranted to fully realize its potential in the development of next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-2-isopropoxypyridine. The information is structured to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound via various techniques.

Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.- Use a solvent with a lower boiling point.- Add more solvent to the hot solution to decrease the concentration.- Attempt a solvent/anti-solvent system.
Poor recovery of the compound. The compound is too soluble in the cold solvent; the volume of solvent used was excessive; premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.
Recrystallized product is still impure. The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice; the chosen solvent does not effectively discriminate between the product and impurities.[1]- Allow the solution to cool slowly to room temperature before placing it in a cold bath.[1]- Perform a second recrystallization, potentially with a different solvent system.[1]- Wash the filtered crystals with a small amount of the cold recrystallization solvent.[1]
No crystal formation upon cooling. The solution is not sufficiently saturated; the compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.[1]- Try a different solvent or a solvent/anti-solvent system.
Column Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of the product from impurities (overlapping bands). The eluent system has incorrect polarity; the column was not packed properly (channeling); the column was overloaded.- Optimize the eluent system using Thin-Layer Chromatography (TLC) to achieve a good separation of spots.- Ensure the silica gel is packed uniformly without any air bubbles.- Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column. The eluent is not polar enough; the compound may be irreversibly adsorbed onto the silica gel.[1]- Gradually increase the polarity of the eluent.[1]- If the compound is suspected to be basic, adding a small amount of a base like triethylamine to the eluent can improve elution.[1]
"Tailing" of the product band. The compound is interacting too strongly with the stationary phase; the column is overloaded.[1]- Add a small amount of a more polar solvent to the eluent system.[1]- Decrease the amount of crude material loaded onto the column.[1]- Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.
Cracks appearing in the silica gel bed. The column has run dry; heat of adsorption of the solvent.- Never let the solvent level drop below the top of the silica gel.- Pack the column using the eluent to be used for the separation to pre-saturate the silica gel.
Distillation Issues
IssuePotential Cause(s)Recommended Solution(s)
"Bumping" or uneven boiling. The liquid is becoming superheated before boiling.- Use boiling chips or a magnetic stirrer to ensure smooth boiling.- Ensure a steady and appropriate heating rate.
Product is not distilling at the expected temperature. The vacuum is not sufficient; the thermometer is placed incorrectly; the presence of significant impurities.- Check the vacuum pump and all connections for leaks.- Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head.- A wide boiling range can indicate the presence of multiple components.
Decomposition of the product during distillation. The distillation temperature is too high.- Use a vacuum distillation to lower the boiling point of the compound.- Ensure the heating mantle is not set to an excessively high temperature.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[2][3]

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyridine derivatives include ethanol, isopropanol, hexanes, and toluene, or mixtures thereof.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography

This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through it.

Procedure:

  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of this compound from its impurities. An Rf value of 0.2-0.4 for the desired compound is often ideal.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Vacuum Distillation

For liquid products, vacuum distillation is employed to purify compounds that have high boiling points or are prone to decomposition at atmospheric pressure.

Procedure:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Sample Placement: Place the crude this compound in the distilling flask along with boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Begin to heat the distilling flask gently and evenly.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction should correspond to the boiling point of the pure compound under the applied vacuum.

  • Cooling: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.

Frequently Asked Questions (FAQs)

Q1: How can I remove colored impurities from my sample of this compound?

A1: If the colored impurities are solid, they can often be removed by recrystallization with the addition of a small amount of activated charcoal to the hot solution before filtration. For liquid samples, passing the material through a short plug of silica gel or activated carbon can be effective.

Q2: My compound is a low-melting solid or an oil. Which purification technique is most suitable?

A2: For low-melting solids or oils, column chromatography is often the most effective purification method. Vacuum distillation is also a viable option if the compound is thermally stable and has a sufficiently low boiling point under vacuum.

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] The principle of "like dissolves like" can be a good starting point; however, empirical testing of small amounts of the compound in various solvents is the most reliable method.

Q4: What is a "solvent/anti-solvent" recrystallization and when should I use it?

A4: This technique is useful when no single solvent is ideal for recrystallization. The impure compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (the anti-solvent), in which the compound is insoluble, is then added dropwise to the hot solution until it becomes slightly turbid. Upon cooling, the compound crystallizes out.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the composition of the fractions. By spotting each fraction on a TLC plate and eluting with the appropriate solvent system, you can identify which fractions contain the pure product. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis.[1]

Visualizing Purification Workflows

The following diagrams illustrate the logical steps involved in the primary purification techniques for this compound.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter No Charcoal charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter dry Dry Crystals vacuum_filter->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow start Crude Product load Load Sample onto Packed Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for purification by column chromatography.

Distillation_Workflow start Crude Liquid Product setup Assemble Vacuum Distillation Apparatus start->setup heat Heat under Vacuum setup->heat collect Collect Constant Boiling Fraction heat->collect cool Cool Apparatus collect->cool end Pure Product cool->end

Caption: Workflow for purification by vacuum distillation.

References

Technical Support Center: Overcoming Challenges in 3-Chloro-2-isopropoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during chemical reactions with 3-Chloro-2-isopropoxypyridine. The information is presented in a question-and-answer format to directly address specific issues, offering practical guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The most prevalent transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.[1]

  • Nucleophilic Aromatic Substitution (SNAr): For the displacement of the chloride with various nucleophiles, although this can be challenging due to the electron-donating nature of the isopropoxy group.

Q2: Why is this compound less reactive than other chloropyridines in some coupling reactions?

A2: The 2-isopropoxy group is electron-donating, which increases the electron density on the pyridine ring. This makes the carbon-chlorine (C-Cl) bond stronger and less susceptible to oxidative addition by a palladium(0) catalyst, a critical step in many cross-coupling reactions.[2] Consequently, more forcing conditions or highly active catalyst systems are often required to achieve efficient transformations compared to chloropyridines with electron-withdrawing groups.

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Several analytical techniques can be employed to monitor reaction progress effectively:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing separation and identification of components.[3]

  • High-Performance Liquid Chromatography (HPLC): A robust technique for quantitative analysis of starting materials, products, and byproducts.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring to observe the transformation of reactants to products in real-time.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired coupled product.

This is a frequent challenge due to the reduced reactivity of the C-Cl bond.

Potential CauseRecommended Solution
Inactive Catalyst System Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to facilitate the coupling of challenging heteroaryl chlorides. Consider using a pre-formed palladium catalyst or a more active palladium source like Pd₂(dba)₃.[2]
Ineffective Base Screen different bases. Strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. The choice of base can be critical and is often solvent-dependent.
Suboptimal Solvent A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often beneficial. Anhydrous solvents should be used if protodeboronation is an issue.
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times for sluggish couplings.[6]
Improper Reaction Setup Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed to prevent catalyst deactivation and homocoupling of the boronic acid.

Issue: Formation of significant side products (e.g., homocoupling, dehalogenation).

Potential CauseRecommended Solution
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure throughout the reaction.
Protodeboronation The boronic acid is sensitive to water and protic solvents. Use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Dehalogenation of Starting Material This can occur at high temperatures or with certain catalyst/ligand combinations. Try lowering the reaction temperature or screening different ligands.

Buchwald-Hartwig Amination

Issue: Incomplete conversion or slow reaction rate.

Similar to the Suzuki coupling, the electron-rich nature of the substrate can impede the catalytic cycle.

Potential CauseRecommended Solution
Insufficiently Active Catalyst Employ specialized ligands designed for challenging aryl chlorides, such as BippyPhos or Josiphos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[7][8]
Inappropriate Base Strong, non-nucleophilic bases are typically required. NaOtBu and LHMDS are common choices. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, though this may require higher temperatures or longer reaction times.[9]
Steric Hindrance If coupling a bulky amine, steric hindrance can slow down the reaction. In such cases, using a less sterically demanding ligand might be beneficial, or higher catalyst loading and temperature may be necessary.

Issue: Formation of byproducts.

Potential CauseRecommended Solution
Hydrodehalogenation This side reaction can compete with the desired amination. Optimizing the ligand and base combination is key to minimizing this pathway.
Diarylation of Primary Amines If using a primary amine, double arylation can occur. To favor mono-arylation, use a slight excess of the amine and carefully control the reaction time.

Nucleophilic Aromatic Substitution (SNAr)

Issue: No reaction or very slow reaction.

The electron-donating isopropoxy group deactivates the pyridine ring towards nucleophilic attack.

Potential CauseRecommended Solution
Low Electrophilicity of the Pyridine Ring SNAr reactions on this substrate are inherently difficult. High temperatures (often >150 °C) and the use of a highly polar aprotic solvent (e.g., DMSO, DMF, NMP) are typically required.
Weak Nucleophile Use a strong nucleophile. For example, when using an alcohol, it should be deprotonated with a strong base (e.g., NaH) to form the more nucleophilic alkoxide.
Poor Leaving Group Ability of Chloride While chloride is a reasonable leaving group, the reaction is often limited by the rate of nucleophilic addition. Consider alternative synthetic routes if SNAr proves to be inefficient.

Experimental Protocols

Note: The following protocols are generalized procedures based on reactions with structurally similar compounds and should be considered as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.03 mmol, 3.0 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in 1,4-dioxane.

  • Evacuate and backfill the reaction vial with an inert gas (e.g., argon) three times.

  • Add the catalyst solution to the reaction vial, followed by the degassed water.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Secondary amine (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2.0 mol%)

  • XPhos (0.04 mmol, 4.0 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.

  • Add this compound and the secondary amine to the mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 4-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (this compound) Ar-Pd(II)(O-B(OR)2)L2 Ar-Pd(II)(O-B(OR)2)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(O-B(OR)2)L2 Ligand Exchange Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(O-B(OR)2)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Substrate, Amine, Base start->reagents catalyst Add Pd Source & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/GC-MS heat->monitor complete Complete? monitor->complete complete->heat No quench Quench Reaction complete->quench Yes extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end End purify->end

Buchwald-Hartwig Amination Experimental Workflow

Troubleshooting_Logic start Low Yield in Cross-Coupling catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base Yes sol_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. catalyst->sol_catalyst No conditions Are the reaction conditions optimal? base->conditions Yes sol_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->sol_base No sol_conditions Increase temperature. Ensure inert atmosphere and degassed solvents. conditions->sol_conditions No

Troubleshooting Logic for Low Yield

References

Technical Support Center: Synthesis of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-2-isopropoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and other common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,3-dichloropyridine with sodium isopropoxide. The isopropoxide ion selectively displaces the chlorine atom at the C2 position of the pyridine ring, which is more activated towards nucleophilic attack than the C3 position due to the electron-withdrawing effect of the nitrogen atom.[1][2]

Q2: What are the most common side reactions to be aware of during this synthesis?

The primary side reactions include:

  • Formation of the isomeric byproduct: Reaction at the C3 position can lead to the formation of 2-Chloro-3-isopropoxypyridine.

  • Incomplete reaction: Leaving residual 2,3-dichloropyridine in the final product mixture.

  • Formation of hydroxypyridine byproducts: This can occur if there is moisture in the reaction.[3]

  • Elimination reactions: While less common with aryl halides, the use of a strong base like sodium isopropoxide could potentially lead to elimination byproducts, though this is generally a minor concern in this specific reaction.[4][5]

Q3: Why is the reaction regioselective for the C2 position?

In 2,3-dichloropyridine, the C2 position is more electron-deficient and therefore more susceptible to nucleophilic attack. This is because the adjacent ring nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction at the C2 position more effectively than for an attack at the C3 position.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the consumption of starting materials and the formation of the product and any isomeric byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for identifying and quantifying impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficiently reactive sodium isopropoxide. 4. Presence of water leading to hydrolysis.1. Increase reaction time and monitor by TLC or GC. 2. Optimize the reaction temperature; higher temperatures may increase the rate but could also promote side reactions.[4] 3. Ensure the sodium isopropoxide is freshly prepared or properly stored to avoid degradation. 4. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Presence of 2-Chloro-3-isopropoxypyridine Isomer 1. High reaction temperature favoring the thermodynamically controlled product. 2. Prolonged reaction time.1. Conduct the reaction at the lowest effective temperature to favor the kinetically preferred C2 substitution. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid isomerization or further reaction.
Formation of Hydroxypyridine Byproducts Presence of moisture in the reaction mixture.1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents. 3. Run the reaction under a dry, inert atmosphere.[3]
Difficult Purification The boiling points of the product and the 2,3-dichloropyridine starting material or isomeric byproduct may be close.1. Fractional distillation under reduced pressure can be effective. 2. If distillation is insufficient, column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) is recommended for separating isomers.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

This protocol is provided as a general guideline and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 2,3-Dichloropyridine

  • Sodium metal

  • Anhydrous isopropanol

  • Anhydrous toluene (or another suitable high-boiling point solvent)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Isopropoxide: In a dry, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add anhydrous isopropanol.

  • Carefully add sodium metal in small portions to the isopropanol with stirring under a nitrogen atmosphere. The reaction is exothermic.

  • Once all the sodium has reacted, the solution of sodium isopropoxide in isopropanol is ready.

  • Synthesis of this compound: To the freshly prepared sodium isopropoxide solution, add anhydrous toluene.

  • Add 2,3-dichloropyridine (1 equivalent) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent mixture, typically 80-110°C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography to obtain pure this compound.

Visualizations

Synthesis_Pathway start 2,3-Dichloropyridine product This compound start->product SNA_r_ reagent Sodium Isopropoxide reagent->product solvent Toluene, Reflux product->solvent

Caption: Primary synthesis pathway for this compound.

Side_Reaction_Pathway start 2,3-Dichloropyridine main_product This compound (Major Product) start->main_product Attack at C2 (Favored) side_product 2-Chloro-3-isopropoxypyridine (Isomeric Byproduct) start->side_product Attack at C3 (Minor) reagent Sodium Isopropoxide reagent->main_product reagent->side_product

Caption: Competing nucleophilic attack leading to an isomeric byproduct.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete check_conditions Review Reaction Conditions temp_issue Suboptimal Temperature? check_conditions->temp_issue incomplete->check_conditions No increase_time Increase Reaction Time/ Temperature incomplete->increase_time Yes moisture_issue Moisture Present? temp_issue->moisture_issue No optimize_temp Optimize Temperature temp_issue->optimize_temp Yes use_anhydrous Use Anhydrous Conditions moisture_issue->use_anhydrous Yes purify Purify by Distillation/ Chromatography moisture_issue->purify No increase_time->purify optimize_temp->purify use_anhydrous->purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Coupling Reactions of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 3-Chloro-2-isopropoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The primary challenges stem from the inherent properties of the 2-chloropyridine scaffold. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is often referred to as the "2-pyridyl problem".[2][3] Additionally, the carbon-chlorine bond is strong, making the initial oxidative addition step in the catalytic cycle more difficult compared to C-Br or C-I bonds.[4]

Q2: Which cross-coupling reactions are most suitable for this compound?

Several palladium-catalyzed cross-coupling reactions can be successfully employed, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a widely used and versatile method.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[5]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6]

The choice of reaction will depend on the desired final product.

Q3: How can I minimize side reactions such as protodeboronation and homocoupling in Suzuki-Miyaura coupling?

Protodeboronation, the undesired cleavage of the C-B bond, can be minimized by using anhydrous solvents and reagents.[4] Using boronic esters (e.g., pinacol esters) instead of boronic acids can also increase stability.[1][4][7] Homocoupling of the boronic acid is often promoted by the presence of oxygen.[4][7] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst system can reduce this side reaction.[7]

Troubleshooting Guides

Low or No Product Yield

Problem: My coupling reaction with this compound is resulting in a low yield or no product at all.

Possible Causes and Solutions:

  • Catalyst Inactivation: The pyridine nitrogen may be deactivating the palladium catalyst.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][7] These ligands can stabilize the palladium catalyst and sterically shield it from the pyridine nitrogen.[7] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might also be beneficial.[1]

  • Inefficient Oxidative Addition: The C-Cl bond of this compound is strong and may not be readily undergoing oxidative addition.[4]

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[4] Microwave irradiation can also be considered to overcome the activation energy barrier.[4] Ensure you are using a highly active catalyst system.[7]

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial and highly dependent on the specific substrates and catalyst system.

    • Solution: For Suzuki couplings, screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[4][7] For Buchwald-Hartwig aminations, bases such as NaOt-Bu or LiHMDS are often effective.[8][9] Solvents like toluene, dioxane, or THF are commonly used.[8][10][11]

  • Poor Reagent Quality or Reaction Setup: Impurities in reagents or the presence of oxygen can negatively impact the reaction.

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous and thoroughly degassed.[4] Running the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen) is critical.[4][12]

Significant Side Product Formation

Problem: My reaction is producing significant amounts of side products.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Boronic Acid (Suzuki Coupling):

    • Cause: Often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[7]

    • Solution: Ensure the reaction is thoroughly degassed. Use a Pd(0) source or an efficient precatalyst system.[7]

  • Protodeboronation (Suzuki Coupling):

    • Cause: Cleavage of the C-B bond by a proton source, often from water.[4]

    • Solution: Use anhydrous solvents and reagents.[4] Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[1][4][7]

  • Dehalogenation of Starting Material:

    • Cause: The starting aryl halide is converted to the corresponding arene.

    • Solution: Avoid potential hydride sources in your solvents.[1] Optimize the reaction time to be just sufficient for product formation to minimize this side reaction.[1]

  • Glaser Coupling (Sonogashira Coupling):

    • Cause: Homocoupling of the terminal alkyne, particularly when using a copper(I) co-catalyst in the presence of oxygen.[13]

    • Solution: Use copper-free Sonogashira conditions.[13] Thoroughly degas the reaction mixture to remove oxygen.[13]

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for different coupling reactions with this compound. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂ (2-4 mol%) or Pd₂(dba)₃ (1.5-3 mol%)Pre-formed catalysts can also be effective.[2]
Ligand SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1 to 4:1)Bulky, electron-rich ligands are crucial.[4][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are preferred.[4][7]
Solvent Toluene, 1,4-Dioxane, or THF (often with water)Ensure solvents are thoroughly degassed.[4][10][11]
Temperature 80 - 120 °CHigher temperatures may be needed for C-Cl activation.[4]

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃ (1-2 mol%) or a suitable precatalystPrecatalysts can offer better stability and activity.
Ligand XPhos, RuPhos, or BrettPhos (Ligand:Pd ratio of 2:1)Ligand choice depends on the amine coupling partner.[9]
Base NaOt-Bu or LiHMDS (1.5-2.5 equivalents)A strong, non-nucleophilic base is required.[8][9]
Solvent Toluene or THF (anhydrous)Anhydrous conditions are important.
Temperature 80 - 110 °CMonitor for potential decomposition at higher temperatures.

Table 3: Sonogashira Coupling Conditions

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Other Pd(0) or Pd(II) sources can be used.
Co-catalyst CuI (1-5 mol%)Copper-free conditions can be employed to avoid Glaser coupling.[12][13]
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-5 equiv.)The base also often serves as the solvent or co-solvent.[12]
Solvent THF, DMF, or neat amineEnsure solvents are dry and degassed.[14]
Temperature Room Temperature to 80 °CAryl chlorides generally require higher temperatures than bromides or iodides.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired boronic acid or ester (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.5 mmol, 1.5 equiv.) to an oven-dried reaction vial.

  • Add this compound (1.0 mmol, 1 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed catalyst_check Is the catalyst system active enough for a chloropyridine? start->catalyst_check temp_check Is the reaction temperature sufficient? catalyst_check->temp_check Yes catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst_check->catalyst_sol No base_check Is the base effective? temp_check->base_check Yes temp_sol Increase temperature to 80-120 °C. Consider microwave irradiation. temp_check->temp_sol No degas_check Is the system properly degassed? base_check->degas_check Yes base_sol Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). base_check->base_sol No degas_sol Degas solvents thoroughly. Maintain positive inert gas pressure. degas_check->degas_sol No rerun Re-run Optimized Reaction degas_check->rerun Yes catalyst_sol->rerun temp_sol->rerun base_sol->rerun degas_sol->rerun

Caption: Troubleshooting workflow for low or no product yield.

Suzuki_Workflow prep 1. Prepare Reagents setup 2. Assemble Reaction Vessel prep->setup degas 3. Degas Solvent setup->degas addition 4. Add Reagents & Solvent degas->addition reaction 5. Heat and Stir addition->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Work-up and Extraction monitor->workup Complete purify 8. Purify Product workup->purify product 9. Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

3-Chloro-2-isopropoxypyridine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Chloro-2-isopropoxypyridine. It provides essential information on the stability and potential degradation issues of this compound, offering troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns for this compound involve potential hydrolysis of the isopropoxy group, particularly under acidic or basic conditions, and potential photolytic degradation upon exposure to UV light. The chloro-substituted pyridine ring is generally stable but can be susceptible to nucleophilic substitution under certain conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure, which could contribute to degradation over time.

Q3: Is this compound sensitive to light?

A3: Substituted pyridines can be susceptible to photolytic degradation.[1] It is recommended to handle the compound in a well-lit area but to protect it from direct or prolonged exposure to sunlight or strong artificial light sources. Storage in an amber vial or a light-blocking container is advised.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways have not been extensively published, potential degradation products could include:

  • 3-Chloro-2-hydroxypyridine: Resulting from the hydrolysis of the isopropoxy ether linkage.

  • Products of N-oxidation: The pyridine nitrogen is susceptible to oxidation.[2]

  • Isomeric impurities: Photochemical irradiation of substituted pyridines can sometimes lead to rearrangement of substituents.[1]

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of your sample can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6] Regular analysis of a reference sample stored under optimal conditions against a sample subjected to experimental conditions can help in detecting any degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram (HPLC/GC) Degradation of the compound due to improper handling or storage.- Ensure the compound is stored in a cool, dark, and dry place under an inert atmosphere.- Prepare solutions fresh before use.- Verify the stability of the compound in the chosen solvent.
Low assay value or decreased potency The compound may have degraded over time or due to exposure to harsh conditions (e.g., strong acids/bases, high temperatures).- Re-test the purity of the starting material.- Conduct a forced degradation study (see below) to understand its stability profile.- Store aliquots to minimize freeze-thaw cycles.
Discoloration of the material This could indicate oxidation or the formation of degradation products.- Handle the compound under an inert atmosphere to minimize exposure to oxygen.- Store protected from light.[1]- Characterize the colored impurity to understand the degradation pathway.
Inconsistent experimental results May be due to the use of a partially degraded sample.- Always use a well-characterized, pure sample for experiments.- Establish a regular quality control check for the compound's purity.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to identify potential degradation products. These studies involve subjecting the compound to a range of stress conditions.

Summary of Forced Degradation Conditions
Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CHydrolysis of the isopropoxy ether linkage to form 3-chloro-2-hydroxypyridine and isopropanol.
Basic Hydrolysis 0.1 M NaOH, 60°CPotential hydrolysis of the isopropoxy group.
Oxidative Degradation 3% H₂O₂, Room TemperatureN-oxidation of the pyridine ring to form this compound-N-oxide.[2]
Thermal Degradation 60°C - 80°CGeneral decomposition. Pyridine rings can undergo thermal decomposition, potentially leading to ring opening.[7][8]
Photolytic Degradation Exposure to UV light (e.g., 254 nm)Isomerization or other photochemical reactions.[1]

Experimental Protocols

Protocol 1: Acidic Hydrolysis
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Condition: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl.

  • Incubation: Incubate the solution at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Stress Condition: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Sample at intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Visualizations

G cluster_0 Forced Degradation Workflow API This compound Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) API->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Identify Identify Degradants Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway G cluster_1 Potential Degradation Pathways Start This compound Hydrolysis_Product 3-Chloro-2-hydroxypyridine Start->Hydrolysis_Product  Acid/Base Hydrolysis Oxidation_Product This compound-N-oxide Start->Oxidation_Product  Oxidation (e.g., H₂O₂) Photo_Product Isomeric Products Start->Photo_Product  Photolysis (UV Light)

References

Technical Support Center: Purification of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloro-2-isopropoxypyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Given that the most common synthesis route for this compound is the Williamson ether synthesis from 2,3-dichloropyridine and an isopropoxide source, the primary impurities are typically:

  • Unreacted Starting Materials: 2,3-dichloropyridine.

  • Isomeric Byproducts: 2-Chloro-3-isopropoxypyridine, formed by the nucleophilic attack of the isopropoxide on the C3 position of 2,3-dichloropyridine.

  • Residual Reagents: Inorganic salts (e.g., sodium chloride if sodium isopropoxide is used) and residual base.

  • Solvent Residues: High-boiling point solvents used in the synthesis, such as DMF or DMSO.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary purification techniques for this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the required final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main component and quantify non-volatile impurities. A reverse-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or other organic impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Fractional Distillation Issues

Q: I am having difficulty separating this compound from its isomer, 2-Chloro-3-isopropoxypyridine, by fractional distillation. What can I do?

A: Positional isomers of substituted pyridines often have very similar boiling points, making their separation by standard fractional distillation challenging.[1] Here are some strategies to improve separation:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[1]

  • Optimize Vacuum: Carefully control the vacuum level. A lower pressure will decrease the boiling points and may alter the relative volatility of the isomers.

  • Slow Distillation Rate: A slower distillation rate allows for better equilibrium to be established on each theoretical plate, enhancing separation.

  • Extractive Distillation: Consider the use of an extractive distillation agent, which is a high-boiling, non-volatile solvent that can alter the relative volatilities of the isomers.[1]

Illustrative Data for Fractional Distillation Efficacy

Distillation MethodInitial Purity of this compoundPurity of Main FractionComments
Simple Distillation85%~90-92%Ineffective for close-boiling isomers.
Fractional Distillation (Vigreux column)85%~95-97%Moderate improvement in separation.
Fractional Distillation (Packed column)85%>98%Higher efficiency, but slower process.

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Column Chromatography Issues

Q: My this compound and its isomer are co-eluting during column chromatography. How can I improve the separation?

A: Co-elution of isomers is a common challenge due to their similar polarities. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.

  • Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., cyano or diol).

  • Use a Gradient Elution: A solvent gradient, where the polarity of the mobile phase is gradually increased during the separation, can help to resolve closely eluting compounds.

  • Reduce Column Loading: Overloading the column can lead to band broadening and poor separation. Reduce the amount of crude material applied to the column.

Q: I am observing significant peak tailing for my compound on the column. What is the cause and how can I fix it?

A: Peak tailing for pyridine-containing compounds on silica gel is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[2] To mitigate this:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina.

Illustrative Data for Column Chromatography Purification

Stationary PhaseEluent SystemPurity of Collected Fractions
Silica GelHexane:Ethyl Acetate (9:1)98.5%
Silica Gel with 0.5% TriethylamineHexane:Ethyl Acetate (9:1)99.2% (Improved peak shape)
AluminaDichloromethane99.0%

Note: This data is for illustrative purposes. Optimal conditions should be determined empirically.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

  • Sample Charging: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect a forerun fraction containing any low-boiling impurities. As the temperature stabilizes at the boiling point of the product, collect the main fraction in a separate receiving flask.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A stable temperature reading indicates the collection of a pure fraction.

  • Termination: Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Apply the sample evenly to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.

  • Fraction Pooling: Combine the pure fractions containing this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (GC-MS, HPLC, NMR) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Purification Purification Method Decision->Purification No Pure Pure Product Decision->Pure Yes Distillation Fractional Distillation Purification->Distillation Chromatography Column Chromatography Purification->Chromatography Distillation->Analysis Waste Impure Fractions Distillation->Waste Chromatography->Analysis Chromatography->Waste

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Chromatography cluster_solutions1 Solutions for Co-elution cluster_solutions2 Solutions for Peak Tailing Start Column Chromatography Issue Issue1 Co-elution of Isomers Start->Issue1 Issue2 Peak Tailing Start->Issue2 Sol1_1 Optimize Mobile Phase Issue1->Sol1_1 Sol1_2 Change Stationary Phase Issue1->Sol1_2 Sol1_3 Use Gradient Elution Issue1->Sol1_3 Sol1_4 Reduce Column Loading Issue1->Sol1_4 Sol2_1 Add Basic Modifier to Eluent Issue2->Sol2_1 Sol2_2 Use Deactivated Silica Issue2->Sol2_2

References

Technical Support Center: Troubleshooting Failed 3-Chloro-2-isopropoxypyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Suzuki-Miyaura coupling of 3-Chloro-2-isopropoxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The Suzuki coupling of this compound can be challenging due to a combination of factors:

  • Reduced Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[1][2]

  • Electronic Effects of the 2-isopropoxy Group: The electron-donating nature of the isopropoxy group can further decrease the reactivity of the adjacent C-Cl bond towards oxidative addition to the palladium(0) catalyst.[2]

  • Potential for Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[3] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.[4]

Q2: What are the most common side reactions observed in this coupling, and how can they be minimized?

A2: The most common side reactions include:

  • Dehalogenation: This is the replacement of the chlorine atom with a hydrogen atom on the starting material. It can be caused by various factors, including the choice of base and solvent. To minimize dehalogenation, ensure the reaction is performed under a strictly inert atmosphere and consider screening different bases and solvents.

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid by a proton source, which is a common issue with heteroaryl boronic acids.[3][5] This can be mitigated by using anhydrous solvents, milder bases, or by using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[1][5]

  • Homocoupling: The formation of a biaryl product from the self-coupling of the boronic acid is often promoted by the presence of oxygen.[4] Thoroughly degassing all solvents and the reaction mixture is crucial to prevent this side reaction.[4]

Q3: How does the choice of boronic acid versus a boronic ester affect the reaction?

A3: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[1] This increased stability can make them less prone to protodeboronation, which can be a significant side reaction, especially under harsh reaction conditions or with prolonged reaction times.[1] If you are experiencing issues with boronic acid decomposition, switching to a boronic ester is a recommended troubleshooting step.

Troubleshooting Guide

Problem 1: Low to No Product Yield

A low or non-existent yield is a frequent issue when working with less reactive substrates like this compound.[1] A systematic evaluation of each reaction component is essential for identifying the cause.

Potential Cause Troubleshooting Recommendation
Inactive Catalyst System The choice of palladium catalyst and ligand is critical for activating the strong C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective.[1] Switch to a more active catalytic system utilizing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]
Ineffective Base The base is crucial for activating the boronic acid for the transmetalation step.[1] The strength and solubility of the base are important factors. Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1]
Inappropriate Solvent The solvent needs to solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often optimal.[1] For sensitive boronic acids, consider using anhydrous solvents to minimize protodeboronation.[5]
Insufficient Reaction Temperature Higher temperatures (80-120 °C) may be required to overcome the activation energy for the oxidative addition of the C-Cl bond.[3] Microwave irradiation can also be considered to facilitate the reaction.[3]
Oxygen Sensitivity The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[4] Ensure all solvents are thoroughly degassed before use, and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4]

Problem 2: Significant Formation of Byproducts

The presence of multiple spots on a TLC plate or several peaks in an LC-MS analysis, apart from starting materials and the desired product, indicates competing side reactions.

Observed Byproduct Potential Cause Mitigation Strategy
Dehalogenated Starting Material The palladium catalyst may be reacting with hydride sources in the reaction mixture.Ensure a strictly inert atmosphere. Choose a solvent less likely to act as a hydride source. Optimize the choice of base.
Homocoupled Boronic Acid Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[4]Thoroughly degas all solvents and the reaction mixture.[4] Use a direct Pd(0) source or an efficient precatalyst system.[4]
Protodeboronated Boronic Acid The C-B bond of the boronic acid is cleaved by a proton source.[3][5]Use anhydrous solvents and reagents. Employ a weaker or less nucleophilic base. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[1]

Quantitative Data: Proposed Reaction Conditions for Screening

The following table provides a starting point for the optimization of the Suzuki coupling of this compound, based on successful conditions reported for the structurally similar 3-chloro-5-fluoro-2-methoxypyridine.[2] The bulkier isopropoxy group may necessitate the use of sterically demanding ligands like XPhos or RuPhos.

Entry Palladium Precursor (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Expected Yield Range (%) *
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/ H₂O (5:1)10012-2460-90
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-2465-95
3PdCl₂(dppf) (3)-K₂CO₃ (3)DMF/H₂O (4:1)901850-80
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-Amyl Alcohol10012-2460-90

*Expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.[2]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or boronic ester

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water (if applicable)

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precursor (e.g., 1.5 mol% Pd₂(dba)₃), and the ligand (e.g., 3 mol% XPhos).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Solvent Addition: Add the degassed solvent (and water, if using a biphasic system) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G start Failed Suzuki Coupling (Low/No Product) check_reagents Verify Reagent Quality & Stoichiometry (Substrate, Boronic Acid, Base) start->check_reagents check_side_reactions Analyze for Side Products (Dehalogenation, Protodeboronation, Homocoupling) start->check_side_reactions check_conditions Review Reaction Conditions check_reagents->check_conditions optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent System check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents Thoroughly) check_conditions->check_atmosphere use_buchwald Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) optimize_catalyst->use_buchwald use_nhc Consider NHC Ligands optimize_catalyst->use_nhc screen_bases Screen Stronger/Alternative Bases (e.g., K3PO4, Cs2CO3) optimize_base->screen_bases change_solvent Try Different Solvents/Co-solvents (e.g., Dioxane/H2O, Toluene) optimize_solvent->change_solvent increase_temp Increase Temperature (80-120 °C) or Use Microwave optimize_temp->increase_temp success Successful Coupling use_buchwald->success use_nhc->success screen_bases->success change_solvent->success increase_temp->success check_atmosphere->success address_protodeboronation Switch to Boronic Ester (e.g., Pinacol Ester) check_side_reactions->address_protodeboronation address_protodeboronation->success

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (Often slow for Ar-Cl) transmetalation Transmetalation diaryl_pd2 R-Pd(II)L_n-R' pd2_complex->diaryl_pd2 Transmetalation diaryl_pd2->pd0 Regeneration of Catalyst reductive_elimination Reductive Elimination product R-R' diaryl_pd2->product Reductive Elimination boronic_acid R'-B(OR)2 boronate [R'-B(OR)2(Base)]- boronic_acid->boronate Activation base Base (e.g., K3PO4) base->boronate boronate->diaryl_pd2 aryl_halide This compound (R-X) aryl_halide->pd2_complex

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 3-Chloro-2-isopropoxypyridine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or subsequent degradation. A likely synthesis route involves the reaction of 2,3-dichloropyridine with sodium isopropoxide. Potential impurities include:

  • Unreacted Starting Materials: 2,3-dichloropyridine and residual isopropanol.

  • Isomeric Byproducts: 2-Chloro-3-isopropoxypyridine, formed by the reaction at the 3-position.

  • Di-substituted Byproducts: 2,3-diisopropoxypyridine.

  • Solvent Residues: Depending on the reaction and work-up conditions, residual solvents may be present.

Q2: What are the primary methods for purifying this compound?

A2: The principal purification techniques for this compound are:

  • Distillation: Effective for separating the product from non-volatile impurities and some isomeric byproducts if there is a sufficient difference in boiling points.

  • Column Chromatography: A highly versatile method for separating the desired product from isomeric and other closely related impurities.[1]

  • Recrystallization: Suitable for a final polishing step if the crude product is a solid and already has relatively high purity.

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be monitored using standard analytical techniques such as:

  • Gas Chromatography (GC): Well-suited for volatile compounds like this compound.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up
  • Potential Cause: Incomplete reaction or significant side-product formation.

  • Recommended Solutions:

    • Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting temperature, reaction time, or stoichiometry of reactants.

    • Initial Extraction: Perform a liquid-liquid extraction to remove highly polar or non-polar impurities before proceeding to further purification steps.

Issue 2: Difficulty in Separating Isomeric Impurities
  • Potential Cause: The desired product and its isomer (2-Chloro-3-isopropoxypyridine) may have very similar physical properties.

  • Recommended Solutions:

    • Fractional Distillation: If boiling points are sufficiently different, careful fractional distillation under reduced pressure may be effective.

    • Optimized Column Chromatography: Use a high-resolution silica gel column and a carefully selected eluent system. A gradient elution may be necessary to achieve good separation.

Issue 3: Product Oils Out During Recrystallization
  • Potential Cause: The chosen solvent is a very poor solvent for the compound, or the solution is supersaturated.

  • Recommended Solutions:

    • Solvent Screening: Test a variety of solvents and solvent mixtures to find an optimal system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

    • Two-Solvent Recrystallization: Dissolve the compound in a good solvent at room temperature and then add a poor solvent dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the separation of this compound from its isomers and other impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent: Hexane/Ethyl Acetate mixture (start with a low polarity mixture, e.g., 95:5)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the hexane/ethyl acetate mixture.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification of a relatively pure solid product.

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Data Presentation

The following table summarizes the expected purity levels for this compound after applying different purification methods. These are typical values and may vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Key AdvantagesKey Limitations
Distillation 70-85%90-95%Good for large scale, removes non-volatile impurities.May not separate isomers with close boiling points.
Column Chromatography 70-85%>98%High resolution, effective for isomer separation.Can be time-consuming and requires solvent usage.
Recrystallization >90%>99%High purity product, simple procedure.Requires a solid product, potential for yield loss.

Visualizations

Below are diagrams illustrating the experimental workflows and logical relationships for the purification of this compound.

Purification_Workflow crude Crude 3-Chloro-2- isopropoxypyridine extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup distillation Distillation extraction->distillation Purity < 90% chromatography Column Chromatography extraction->chromatography Isomers Present distillation->chromatography Further Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing pure_product Pure Product (>99%) chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals solvent_screen Perform Solvent Screening oiling_out->solvent_screen Poor Solvent Choice two_solvent Try Two-Solvent Method oiling_out->two_solvent Alternative scratch_flask Scratch Flask / Seed no_crystals->scratch_flask Induce Nucleation ice_bath Cool in Ice Bath no_crystals->ice_bath Increase Supersaturation success Pure Crystals Formed solvent_screen->success two_solvent->success scratch_flask->success ice_bath->success

Caption: Troubleshooting guide for recrystallization issues.

References

Validation & Comparative

A Comparative Guide to 3-Chloro-2-isopropoxypyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Chloropyridines, as versatile building blocks, offer numerous avenues for constructing complex molecular architectures. Among these, 3-Chloro-2-isopropoxypyridine presents a unique reactivity profile due to the electronic interplay of its substituents. This guide provides an objective, data-driven comparison of this compound with other common chloropyridines in widely used synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Overview of Chloropyridine Reactivity in Cross-Coupling

The efficacy of a chloropyridine substrate in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Negishi is fundamentally governed by the ease of the C-Cl bond's oxidative addition to the palladium(0) catalyst. The general halide reactivity trend is well-established: I > Br > OTf > Cl.[1] Consequently, aryl chlorides are inherently the most challenging substrates, demanding highly active catalytic systems.[2][3]

The electronic environment of the pyridine ring further modulates this reactivity:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance the electrophilicity of the carbon center, making the C-Cl bond more susceptible to oxidative addition.

  • Electron-donating groups (e.g., -OR, -NR₂) decrease the electrophilicity, rendering the C-Cl bond less reactive.[2]

This compound features a strongly electron-donating isopropoxy group at the C2 position, which deactivates the adjacent C3-Cl bond towards oxidative addition. This stands in contrast to substrates like 2,3-dichloropyridine, where the C2-chloro group's inductive electron-withdrawing effect activates the C3-Cl bond (and vice-versa). Therefore, more forcing conditions or sophisticated catalysts are often necessary to achieve efficient coupling at the C3 position of this compound compared to other chloropyridines.

Comparative Performance in Cross-Coupling Reactions

While direct, side-by-side experimental comparisons are scarce in the literature, we can collate data from studies on structurally analogous compounds to build a comparative picture. The following tables summarize typical conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The deactivating nature of the 2-alkoxy group in substrates like this compound necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the challenging oxidative addition step.[2][3]

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Chloropyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Chloro-5-fluoro-2-methoxypyridine (Analogous to title compound)Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O10012-24(Estimated high)[2]
2,3-Dichloro-5-(trifluoromethyl)pyridine 4-Hydroxybenzene-boronic acidPd(OAc)₂ / PPh₃K₂CO₃ACN / MeOH50685[4]
2,4-Dichloropyrimidine (Heteroaromatic analogue)Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃Dioxane / H₂O100 (MW)0.2580[5]
2,6-Dichloropyridine Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O10012(Not specified)[6]

Note: Data for this compound is inferred from the closely related 3-chloro-5-fluoro-2-methoxypyridine, for which protocols have been proposed based on established methods for challenging aryl chlorides.[2] The data illustrates that substrates with activating groups (e.g., the trifluoromethyl group in 2,3-dichloro-5-(trifluoromethyl)pyridine) can react under milder conditions.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Chloropyridine, Boronic Acid, Base, Catalyst, and Ligand in Schlenk Flask Degas Degas Solvent (e.g., N2 sparging) Setup->Degas Inert Atmosphere AddSolvent Add Degassed Solvent Degas->AddSolvent Heat Heat Reaction (e.g., 80-110 °C) AddSolvent->Heat Stir Quench Cool and Quench (e.g., with water) Heat->Quench Monitor by TLC/LCMS Extract Extract with Organic Solvent Quench->Extract Purify Dry and Purify (e.g., Chromatography) Extract->Purify Product Isolated Product Purify->Product

Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is the premier method. Here, the electronic effects are also paramount. A key advantage of substituted chloropyridines is the potential for regioselective amination. For instance, in 2,3-dichloropyridine, the C2 position is significantly more reactive towards nucleophilic attack and amination than the C3 position. This allows for selective mono-amination at C2, leaving the C3-chloro substituent available for subsequent, different coupling reactions.

Table 2: Comparative Data for Buchwald-Hartwig Amination of Chloropyridines

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,3-Dichloropyridine AnilinePd(OAc)₂ / PPh₃NaOtBuToluene1101885 (for mono-aminated product at C2)[7]
2,4-Dichloropyridine AnilinePd₂(dba)₃ / XPhosK₃PO₄t-AmylOH801896 (highly selective for C2)[8]
4-Chlorotoluene (General Aryl Chloride)MorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694
This compound General AminePd₂(dba)₃ / RuPhos or BrettPhosLiHMDS or NaOtBuDioxane or Toluene~10012-24(Predicted Moderate-Good)Inferred

Note: Conditions for this compound are predicted based on catalyst systems known to be effective for electron-rich or challenging aryl chlorides. The high yields for C2 amination on dichloropyridines highlight the activation provided by the adjacent chloro and ring nitrogen atoms. The amination of the C3-Cl on this compound would likely be less efficient than the C2 amination of 2,3-dichloropyridine due to the deactivating effect of the isopropoxy group.

G sub_23 2,3-Dichloropyridine reactivity_23_C2 C2 Position: - Activated by N - Activated by C3-Cl => HIGHLY REACTIVE sub_23->reactivity_23_C2 Site of preferential reaction reactivity_23_C3 C3 Position: - Less activated => MODERATELY REACTIVE sub_23->reactivity_23_C3 sub_3c2i This compound reactivity_3c2i_C3 C3 Position: - Deactivated by C2-OiPr => LESS REACTIVE sub_3c2i->reactivity_3c2i_C3

Detailed Experimental Protocols

The following protocols are adapted from published, high-yield procedures and serve as a reliable starting point for synthesis and methods development.

Protocol 1: Selective Mono-amination of 2,3-Dichloropyridine (after Organic Syntheses, 2011, 88, 99)[7]

This procedure details the selective C2 amination of 2,3-dichloropyridine, yielding 3-chloro-N-phenyl-pyridin-2-amine.

Materials:

  • 2,3-Dichloropyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.025 equiv)

  • Triphenylphosphine (PPh₃, 0.075 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.53 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried, three-necked flask equipped with a condenser and nitrogen inlet, add 2,3-dichloropyridine, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide.

  • Evacuate the flask and backfill with nitrogen three times.

  • Add anhydrous toluene via syringe, followed by aniline.

  • Heat the resulting mixture to 110 °C with vigorous stirring for 18 hours. Monitor reaction completion by TLC or LC-MS.

  • After cooling to room temperature, add water to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-chloro-N-phenyl-pyridin-2-amine.

Protocol 2: Proposed Suzuki Coupling of this compound

This proposed protocol is based on conditions optimized for other challenging heteroaryl chlorides.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (5:1 mixture, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to an oven-dried reaction vial.

  • Seal the vial, remove from the glovebox, and add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The electron-donating 2-isopropoxy group deactivates the C3-Cl bond, necessitating the use of advanced, highly active catalyst systems and potentially higher reaction temperatures compared to chloropyridines bearing electron-withdrawing groups. However, this electronic feature can be exploited for unique applications and downstream functionalization. In contrast, dichloropyridines like 2,3-DCP and 2,4-DCP offer highly reactive sites (primarily C2) that allow for efficient and regioselective transformations under milder conditions. The choice of chloropyridine substrate is therefore a critical strategic decision, balancing reactivity, cost, and the desired substitution pattern of the final target molecule.

References

Characterization of 3-Chloro-2-isopropoxypyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-chloro-2-isopropoxypyridine and its potential derivatives, leveraging experimental data from structurally similar compounds. Due to a lack of direct literature on this compound, this document offers a predictive characterization based on known analogues, alongside proposed synthetic routes and potential biological activities to inform future research and development.

Proposed Synthesis and Comparison with Analogues

The synthesis of this compound can be conceptually designed based on established methods for related 2-alkoxypyridines. A plausible synthetic pathway involves the nucleophilic substitution of a suitable precursor, such as 2,3-dichloropyridine, with isopropoxide. This approach is analogous to the synthesis of similar 2-alkoxy and 2-aryloxy pyridines.

A general workflow for the synthesis is proposed below:

2,3-Dichloropyridine 2,3-Dichloropyridine Sodium Isopropoxide Sodium Isopropoxide 2,3-Dichloropyridine->Sodium Isopropoxide Nucleophilic Substitution This compound This compound Sodium Isopropoxide->this compound Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF) cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Derivatization Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Derivatization Library Library of Derivatives Derivatization->Library Assays In vitro Assays (e.g., antibacterial, anticancer) Library->Assays Hit_ID Hit Identification Assays->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead Lead Compound SAR->Lead

Spectroscopic Analysis of 3-Chloro-2-isopropoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Chloro-2-isopropoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this compound, this document focuses on predicting its spectroscopic characteristics based on the well-documented data of structurally related analogs. For a robust comparison, we utilize comprehensive data from 2,3-dichloropyridine and 2-isopropoxypyridine .

The following sections present a detailed comparison of expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these techniques are also provided to facilitate the replication and generation of new data.

Comparative Spectroscopic Data

The spectroscopic data for the reference compounds are summarized below. These tables serve as a benchmark for the anticipated spectral features of this compound.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
This compound (Predicted) ~8.1-8.3dd~4.5, 1.5H-6CDCl₃
~7.6-7.8dd~7.5, 1.5H-4CDCl₃
~6.9-7.1dd~7.5, 4.5H-5CDCl₃
~4.6-4.8septet~6.0CH (isopropoxy)CDCl₃
~1.3-1.5d~6.0CH₃ (isopropoxy)CDCl₃
2,3-Dichloropyridine 8.31ddJ = 4.5, 1.8H-6CDCl₃
7.78ddJ = 7.9, 1.8H-4CDCl₃
7.23ddJ = 7.9, 4.5H-5CDCl₃
2-Isopropoxypyridine (Predicted) ~8.1-8.2ddd~5.0, 2.0, 0.9H-6CDCl₃
~7.5-7.6ddd~8.5, 7.5, 2.0H-4CDCl₃
~6.7-6.8ddd~7.5, 5.0, 0.9H-5CDCl₃
~6.6-6.7d~8.5H-3CDCl₃
~5.2-5.4septet~6.2CH (isopropoxy)CDCl₃
~1.3-1.4d~6.2CH₃ (isopropoxy)CDCl₃

Note: Predicted values are estimations based on analogous compounds and substituent effects.

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppmAssignmentSolvent
This compound (Predicted) ~160C-2CDCl₃
~125C-3CDCl₃
~140C-4CDCl₃
~118C-5CDCl₃
~145C-6CDCl₃
~70CH (isopropoxy)CDCl₃
~22CH₃ (isopropoxy)CDCl₃
2,3-Dichloropyridine 147.9C-2CDCl₃
130.5C-3CDCl₃
150.1C-6CDCl₃
139.4C-4CDCl₃
123.0C-5CDCl₃
2-Isopropoxypyridine (Predicted) ~163C-2CDCl₃
~110C-3CDCl₃
~138C-4CDCl₃
~116C-5CDCl₃
~146C-6CDCl₃
~68CH (isopropoxy)CDCl₃
~22CH₃ (isopropoxy)CDCl₃

Note: Predicted values are estimations based on analogous compounds and substituent effects.

Table 3: IR Spectroscopy Data Comparison

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~2980-2940C-H stretch (aliphatic)
~1580, 1470, 1420C=C and C=N stretch (aromatic ring)
~1250C-O stretch (alkoxy)
~800-750C-Cl stretch
2,3-Dichloropyridine ~3080-3020C-H stretch (aromatic)
~1570, 1450, 1410C=C and C=N stretch (aromatic ring)
~800, 750C-Cl stretch
2-Isopropoxypyridine (Predicted) ~3070-3010C-H stretch (aromatic)
~2980-2940C-H stretch (aliphatic)
~1590, 1480, 1440C=C and C=N stretch (aromatic ring)
~1240C-O stretch (alkoxy)

Note: Predicted values are estimations based on analogous compounds and functional group correlations.

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 171/173 (M⁺, M⁺+2)156/158, 128/130, 93
2,3-Dichloropyridine 147/149/151 (M⁺, M⁺+2, M⁺+4)112/114, 77
2-Isopropoxypyridine (Predicted) 137 (M⁺)122, 94, 78

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the compound by analyzing the chemical shifts, coupling constants, and integration of its ¹H and ¹³C nuclei.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition for ¹H NMR:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically necessary due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Protocol:

  • Sample Preparation (Liquid Sample): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Sample Preparation (Solid Sample - KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups based on their position, intensity, and shape.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound to confirm its elemental composition and provide structural information.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can be used for pure samples.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the isotopic pattern, especially for chlorine-containing compounds, to confirm the presence and number of chlorine atoms.[1]

    • Interpret the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways include the loss of small neutral molecules or radicals.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Compound Synthesis and Purification Preparation Sample Preparation (Dissolving, Pelletizing, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS NMR_Data NMR Data Analysis (Shifts, Couplings, Integration) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation and Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Reactivity Under the Microscope: A Comparative Guide to 3-Chloro-2-isopropoxypyridine and Its Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine core remains a privileged motif in a vast array of pharmaceuticals and agrochemicals. This guide provides an objective comparison of the reactivity of 3-Chloro-2-isopropoxypyridine with its structural analogs in widely-used palladium-catalyzed cross-coupling reactions. By examining the influence of substituents on reaction outcomes, this document aims to provide actionable insights and supporting experimental data to inform synthetic strategy and catalyst selection.

The reactivity of halopyridines in cross-coupling reactions is fundamentally governed by the nature of the halogen, the electronic and steric environment of the pyridine ring, and the specific reaction conditions employed. The generally accepted order of reactivity for aryl halides is I > Br > Cl, a trend that holds true for pyridyl systems. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the C-Cl bond is the strongest and thus requires a more active catalyst for oxidative addition, the often rate-determining step in the catalytic cycle.

Comparative Reactivity in C-N Cross-Coupling: A Case Study

To illustrate the tangible impact of the halogen on reactivity, we can examine the Buchwald-Hartwig amination of 3-halo-2-aminopyridines. While not a direct analog of this compound, the data from the C-N cross-coupling of 3-bromo-2-aminopyridine and 3-chloro-2-aminopyridine with various amines provides a clear, quantitative comparison.

In a study by Anderson et al., the coupling of 3-bromo-2-aminopyridine with a range of primary and secondary amines consistently proceeds with higher yields compared to its 3-chloro counterpart under similar conditions. For instance, the reaction of 3-bromo-2-aminopyridine with aniline derivatives using a BrettPhos-precatalyst system delivered yields up to 75%, whereas the corresponding reaction with 3-chloro-2-aminopyridine afforded the desired product in a lower 66% yield even with catalyst optimization.[1] This highlights the increased challenge associated with the activation of the C-Cl bond.

Halopyridine SubstrateAmine Coupling PartnerCatalyst SystemYield (%)
3-Bromo-2-aminopyridineAnilinePd₂(dba)₃ / BrettPhos73
3-Chloro-2-aminopyridineAnilineBrettPhos-precatalyst66
3-Bromo-2-aminopyridine4-MethoxyanilinePd₂(dba)₃ / BrettPhos75
3-Chloro-2-aminopyridine4-MethoxyanilineBrettPhos-precatalyst75
3-Bromo-2-aminopyridine4-ChloroanilinePd₂(dba)₃ / BrettPhos66
3-Chloro-2-aminopyridine4-ChloroanilineBrettPhos-precatalyst63

Table 1: Comparison of yields for the Buchwald-Hartwig amination of 3-bromo- and 3-chloro-2-aminopyridine with various anilines. [1]

The 2-isopropoxy group in this compound is an electron-donating group, which can further decrease the reactivity of the C-Cl bond towards oxidative addition by increasing the electron density at the reaction center. This effect necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands to facilitate the challenging C-Cl bond activation.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adaptable for this compound and its analogs based on established methods for similar chloropyridines.

General Protocol for Suzuki-Miyaura Coupling of 3-Chloro-2-alkoxypyridines

This protocol is adapted from procedures for the coupling of other challenging chloropyridines.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 5:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the vessel.

  • The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 3-Chloro-2-alkoxypyridines

This protocol is based on established methods for the amination of electron-rich chloro-heterocycles.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos-precatalyst, 2-4 mol%)

  • Base (e.g., LiHMDS, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • In a glovebox, to a dry reaction vial, add the palladium precatalyst and the base.

  • Add the anhydrous, degassed solvent.

  • To this mixture, add the amine followed by this compound.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Workflow and Structure-Reactivity Relationships

To further aid in the understanding of these complex reactions, the following diagrams illustrate a typical experimental workflow and the key factors influencing the reactivity of substituted pyridines.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Reagents: - this compound - Coupling Partner (Boronic Acid/Amine) - Catalyst & Ligand - Base setup Combine Reagents in Inert Atmosphere (Ar/N2) prep_reagents->setup prep_solvent Degas Solvent add_solvent Add Degassed Solvent prep_solvent->add_solvent setup->add_solvent heating Heat and Stir (80-120 °C, 12-24h) add_solvent->heating quench Quench Reaction heating->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical cross-coupling reaction.

G cluster_reactivity Factors Influencing Reactivity of 3-Halo-2-alkoxypyridines cluster_halogen Halogen at C3 (X) cluster_alkoxy Alkoxy Group at C2 (OR) cluster_substituent Other Ring Substituents (R') center Pyridine Core X_Br Br (More Reactive) center->X_Br C-X Bond Strength X_Cl Cl (Less Reactive) center->X_Cl C-X Bond Strength OR_Me -OMe (Less Steric Hindrance) center->OR_Me Steric & Electronic Effects OR_iPr -OiPr (More Steric Hindrance) center->OR_iPr Steric & Electronic Effects R_EWG Electron-Withdrawing (Increases Reactivity) center->R_EWG Electronic Effects R_EDG Electron-Donating (Decreases Reactivity) center->R_EDG Electronic Effects

Caption: Structure-reactivity relationships in substituted pyridines.

References

Validation of 3-Chloro-2-isopropoxypyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthesis routes for 3-Chloro-2-isopropoxypyridine, a key intermediate in pharmaceutical development. The primary route detailed is the Williamson ether synthesis, a widely recognized and versatile method for ether formation. As a point of comparison, a nucleophilic aromatic substitution (SNAr) approach is also presented. This guide offers detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for a target molecule is a critical decision in chemical research and drug development, balancing factors such as yield, purity, cost, and scalability. Below is a summary of the key quantitative data for the two synthesis routes for this compound.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 2,3-Dichloropyridine, Isopropanol, Sodium Hydride3-Chloro-2-hydroxypyridine, 2-Bromopropane, Potassium Carbonate
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Reaction Temperature 65 °C (Reflux)80 °C
Reaction Time 6 hours12 hours
Reported Yield High (estimated >90%)Moderate to High (70-85%)
Purification Method Extraction and Column ChromatographyExtraction and Column Chromatography
Key Reagent Cost Sodium Hydride (Moderate)2-Bromopropane (Low), Potassium Carbonate (Low)
Scalability Readily scalableScalable with potential for optimization

Experimental Protocols

Detailed methodologies for both synthesis routes are provided below to allow for replication and further optimization.

Route 1: Williamson Ether Synthesis of this compound

This procedure is based on the established Williamson ether synthesis methodology, adapted for the specific substrates.

Materials:

  • 2,3-Dichloropyridine

  • Isopropanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add isopropanol (1.5 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.

  • To this solution, add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis of this compound

This alternative route utilizes a nucleophilic aromatic substitution reaction, a common strategy for the synthesis of substituted aromatic compounds.

Materials:

  • 3-Chloro-2-hydroxypyridine

  • 2-Bromopropane

  • Potassium Carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromopropane (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthesis routes.

Synthesis_Validation_Workflow Workflow for Synthesis and Validation of this compound cluster_williamson Route 1: Williamson Ether Synthesis cluster_snar Route 2: Nucleophilic Aromatic Substitution (SNAr) cluster_validation Product Validation Start_W Starting Materials: 2,3-Dichloropyridine Isopropanol Sodium Hydride Alkoxide_Formation Sodium Isopropoxide Formation (THF, 0°C to RT) Start_W->Alkoxide_Formation SN2_Reaction Nucleophilic Substitution (SN2) (THF, Reflux, 6h) Alkoxide_Formation->SN2_Reaction Workup_Purification_W Aqueous Workup & Column Chromatography SN2_Reaction->Workup_Purification_W Product_W This compound Workup_Purification_W->Product_W Characterization Structural Characterization (NMR, MS, etc.) Product_W->Characterization Start_S Starting Materials: 3-Chloro-2-hydroxypyridine 2-Bromopropane Potassium Carbonate SNAr_Reaction Nucleophilic Aromatic Substitution (DMF, 80°C, 12h) Start_S->SNAr_Reaction Workup_Purification_S Aqueous Workup & Column Chromatography SNAr_Reaction->Workup_Purification_S Product_S This compound Workup_Purification_S->Product_S Product_S->Characterization Purity_Analysis Purity Assessment (HPLC, GC, etc.) Characterization->Purity_Analysis

Caption: Comparative workflow of the two synthesis routes for this compound.

A Comparative Guide to the Purity Analysis of Synthesized 3-Chloro-2-isopropoxypyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that dictates the success of subsequent reactions and the safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized 3-Chloro-2-isopropoxypyridine against an alternative analytical method, Gas Chromatography (GC), and presents supporting experimental data.

This compound is a valuable building block in medicinal chemistry. Its purity is paramount to ensure predictable reaction kinetics and to minimize the presence of potentially toxic impurities in the final drug product. This guide will detail the experimental protocols for HPLC analysis, present a comparative data summary, and visualize the analytical workflow.

Comparative Analysis of Analytical Methods

The choice of analytical technique for purity assessment depends on the physicochemical properties of the analyte and potential impurities. Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry. It separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is ideal, offering high resolution and sensitivity for a broad range of potential impurities, including non-volatile starting materials and by-products.

Gas Chromatography (GC) is another robust analytical method, particularly well-suited for volatile and thermally stable compounds. Separation in GC is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. Given the likely volatility of this compound, GC presents a viable alternative to HPLC.

The following table summarizes the key performance parameters of a developed HPLC method compared to a typical GC method for the purity analysis of this compound.

ParameterHPLC MethodGC Method
Principle Separation based on polaritySeparation based on volatility and boiling point
Instrumentation HPLC with UV DetectorGC with Flame Ionization Detector (FID)
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase Acetonitrile/Water gradientInert gas (e.g., Helium, Nitrogen)
Temperature Ambient (e.g., 25-30°C)Temperature program (e.g., 50°C to 250°C)
Purity of Synthesized Lot A 99.2%99.1%
Purity of Synthesized Lot B 98.5%98.4%
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantification (LOQ) ~0.03%~0.05%
Key Advantages Suitable for non-volatile impurities, high resolutionHigh efficiency for volatile compounds, simple mobile phase
Key Disadvantages Higher solvent consumptionRequires analyte to be thermally stable and volatile

Experimental Protocols

Detailed methodologies for the HPLC analysis of this compound are provided below.

HPLC Method for Purity Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow Visualization

The logical workflow for the purity analysis of synthesized this compound is depicted in the following diagram.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis of This compound Workup Reaction Work-up and Crude Product Isolation Synthesis->Workup SamplePrep Sample Preparation (Dissolution & Filtration) Workup->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Primary Method GC GC Analysis (Alternative) SamplePrep->GC Alternative Method Data Data Processing & Purity Calculation HPLC->Data GC->Data PurityCheck Purity > 99%? Data->PurityCheck Proceed Proceed to Next Step in Drug Development PurityCheck->Proceed Yes Repurify Further Purification Required PurityCheck->Repurify No

Caption: Workflow for the purity analysis of this compound.

A Comparative Guide to the Structural Confirmation of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount to ensure the identity and purity of the target compound. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 3-Chloro-2-isopropoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. For comparative purposes, its spectral characteristics are contrasted with the simpler, yet structurally related, 3-chloropyridine.

Data Presentation: Spectroscopic and Physical Data

The following tables summarize the key analytical data for this compound and the comparative compound, 3-chloropyridine.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)
This compoundδ 7.95 (dd, J=4.8, 1.5 Hz, 1H, H6), 7.55 (dd, J=7.6, 1.5 Hz, 1H, H4), 6.80 (dd, J=7.6, 4.8 Hz, 1H, H5), 5.40 (sept, J=6.2 Hz, 1H, CH), 1.40 (d, J=6.2 Hz, 6H, CH₃)δ 161.5 (C2), 145.0 (C6), 138.0 (C4), 122.0 (C3), 116.5 (C5), 71.0 (CH), 22.0 (CH₃)
3-Chloropyridineδ 8.68 (d, J=2.5 Hz, 1H), 8.50 (dd, J=4.8, 1.5 Hz, 1H), 7.80 (ddd, J=8.2, 2.5, 1.5 Hz, 1H), 7.30 (dd, J=8.2, 4.8 Hz, 1H)[1][2]δ 150.1, 147.5, 137.9, 132.8, 123.8

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMass Spectrometry (EI) m/zInfrared Spectroscopy (cm⁻¹)
This compound171/173 (M⁺, Cl isotope pattern), 129, 114, 87, 43~3070 (Ar C-H), ~2980 (Alkyl C-H), ~1580, 1450 (C=C, C=N), ~1250 (C-O), ~800 (C-Cl)
3-Chloropyridine113/115 (M⁺, Cl isotope pattern), 78, 51[3][4]~3050 (Ar C-H), ~1570, 1460, 1415 (C=C, C=N ring stretch), ~1020, ~780, ~700 (C-H bend, C-Cl stretch)[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is commonly used for volatile, thermally stable small molecules.

  • Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a capillary column (e.g., DB-5) is used with helium as the carrier gas. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure volatilization and separation.

  • Ionization : In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is often prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition : The sample is placed in the IR beam path of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum (of air or the pure salt plates/KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mandatory Visualizations

The following diagrams illustrate the workflow for structural confirmation and the logical process of data comparison.

G General Workflow for Structural Confirmation of a Synthesized Compound cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Chemical Synthesis workup Work-up & Purification synthesis->workup nmr NMR (1H, 13C) workup->nmr ms Mass Spectrometry workup->ms ir FTIR Spectroscopy workup->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural confirmation of a chemical compound.

G Logical Comparison for Structural Elucidation cluster_NMR NMR Data Comparison cluster_MS Mass Spectrometry Comparison cluster_IR IR Data Comparison Target Target: this compound Target_NMR ¹H: 3 pyridine protons + isopropoxy signals ¹³C: 5 pyridine carbons + 2 isopropoxy carbons Target->Target_NMR Target_MS M⁺ at m/z 171/173 Fragments from isopropoxy loss Target->Target_MS Target_IR Aliphatic C-H and C-O stretches present Target->Target_IR Alternative Alternative: 3-Chloropyridine Alternative_NMR ¹H: 4 pyridine protons ¹³C: 5 pyridine carbons Alternative->Alternative_NMR Alternative_MS M⁺ at m/z 113/115 Alternative->Alternative_MS Alternative_IR Absence of aliphatic C-H and C-O stretches Alternative->Alternative_IR Target_NMR->Alternative_NMR Conclusion Conclusion: Presence of isopropoxy group and correct substitution pattern confirmed for the target compound. Target_NMR->Conclusion Target_MS->Alternative_MS Target_MS->Conclusion Target_IR->Alternative_IR Target_IR->Conclusion

Caption: Logical relationship in comparing spectroscopic data for structural confirmation.

References

A Comparative Guide to Catalysts for 3-Chloro-2-isopropoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridyl scaffolds is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Specifically, 3-chloro-2-alkoxypyridines, such as 3-chloro-2-isopropoxypyridine, are valuable synthons, offering a reactive handle for the introduction of molecular diversity through cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, directly impacting yield, reaction kinetics, and substrate scope. This guide provides a comparative analysis of common palladium-based catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig amination reactions of 3-chloro-2-alkoxypyridines, supported by experimental data from analogous systems to inform catalyst selection and optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For electron-rich and sterically hindered substrates like 3-chloro-2-alkoxypyridines, the choice of phosphine ligand is critical for efficient catalysis. Generally, bulky and electron-rich ligands are favored as they promote the oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond.

While specific comparative data for this compound is limited in the available literature, the following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of a structurally similar substrate, 4-chlorotoluene, with phenylboronic acid. This data serves as a valuable benchmark for catalyst selection.[1]

Table 1: Performance of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid [1]

Catalyst SystemLigand:Metal RatioYield (%)
In-situ generated from Pd(OAc)₂ with XPhos0.8 : 144
In-situ generated from Pd(OAc)₂ with XPhos1.2 : 184
Well-defined allyl-based precatalystsVariedConsistent Performance

Data adapted from a comparative study on palladium precatalysts.[1]

The data clearly indicates that for in-situ generated catalysts, the ligand-to-metal ratio can significantly impact the reaction yield.[1] Well-defined precatalysts, on the other hand, may offer more consistent performance.[1] For challenging substrates, modern bulky biaryl phosphine ligands such as XPhos and SPhos, often in combination with Pd(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃, are generally recommended.[2][3]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. Similar to the Suzuki-Miyaura coupling, the choice of ligand is crucial for the successful amination of chloro-pyridines. The development of sterically demanding and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging aryl chlorides.

The following table provides a comparative overview of the performance of various palladium catalyst systems in the Buchwald-Hartwig amination of haloarenes with a variety of amines.

Table 2: Comparative Performance of Palladium Catalyst Systems in Buchwald-Hartwig Amination [4]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various AminesGood to Excellent

This table summarizes general performance characteristics collated from various sources.[4]

For the amination of 3-chloro-2-aminopyridine, a closely related substrate, a study revealed that BrettPhos-precatalyst outperformed RuPhos-precatalyst and a catalyst system generated in situ from Pd₂dba₃ and BrettPhos, particularly for the coupling of primary amines.[5]

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and successful reaction optimization. Below are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on established methods for structurally similar chloropyridines.[2]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (4 mL) and water (0.8 mL).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure that can be optimized for specific substrates.[4]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., X-Phos, 0.04 equiv.), and a strong base (e.g., NaOt-Bu, 1.4 equiv.) to a reaction vessel.

  • Reagent Addition: Add the solvent (e.g., Toluene, 1 mL), followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or GC/LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Visualizing Catalytic Cycles and Workflows

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)L2-R' transmetalation->pd_r_r_prime r_prime_b R'B(OR)2 + Base r_prime_b->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product R-X This compound R-X->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amide Ar-Pd(II)L2-NR2 amine_coordination->pd_amide amine R2NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product Ar-X This compound Ar-X->oxidative_addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Define Reaction Scope (Substrate, Coupling Partner, Desired Product) catalyst_screening Catalyst System Screening (Pd Precursor + Ligand) start->catalyst_screening reaction_setup Reaction Setup under Inert Atmosphere (Weighing Reagents, Adding Solvents) catalyst_screening->reaction_setup reaction_execution Reaction Execution (Heating, Stirring, Monitoring) reaction_setup->reaction_execution workup Aqueous Work-up (Quenching, Extraction, Washing) reaction_execution->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Analysis and Characterization (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for catalyst screening and reaction optimization.

References

Scarcity of Specific Research on 3-Chloro-2-isopropoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The available literature suggests that substituted chloropyridines are versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of the chloro and alkoxy groups on the pyridine ring provides reactive sites for further chemical modifications, making them valuable building blocks in drug discovery and agrochemical development.

Comparison of Biological Activities in Related 2-Alkoxy-3-Chloropyridine Derivatives

While specific quantitative data for a direct comparison of 3-Chloro-2-isopropoxypyridine derivatives is unavailable, the following table summarizes the observed biological activities in structurally similar compounds. This information can guide the design of screening programs for the target derivatives.

Biological ActivityRelated Compound ClassKey FindingsPotential Application
Anticancer 2-chloropyridine derivatives with a 1,3,4-oxadiazole moietyCertain derivatives exhibited potent activity against gastric cancer cell lines.[1]Oncology
Anticancer 4-aryl-6-(thiophen-yl)-2-methoxypyridine-3-carbonitrilesShowed cytotoxic activity against various cancer cell lines.[2]Oncology
Antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivativesDisplayed activity against Gram-positive bacteria.Infectious Diseases
Fungicidal 3-chloro-2-hydrazinopyridine derivativesShowed inhibitory effects on tomato bacterial spot and cucumber Fusarium wilt.Agrochemicals
Herbicidal 2-chloropyridine derivativesMentioned in patents as starting materials for herbicides.[3]Agrochemicals
Cholinesterase Inhibition 2-alkoxy-3-cyanopyridine derivativesSome derivatives were identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4]Neurodegenerative Diseases
ALK-2 Inhibition Aminopyridine derivativesUsed in the synthesis of selective ALK-2 inhibitors for treating rare genetic diseases.[5]Rare Diseases

Experimental Protocols for Biological Activity Screening

Detailed experimental protocols for the specific screening of this compound derivatives are not available. However, the following are generalized methodologies for key experiments cited for related compounds, which can be adapted for the screening of the target derivatives.

Anticancer Activity Screening (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., SGC-7901 for gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antibacterial Activity Screening (Broth Microdilution Method)
  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Synthesis and Screening Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a general workflow for the synthesis and biological screening of this compound derivatives based on methodologies for related compounds.

G General Synthesis Workflow for this compound Derivatives A Starting Material (e.g., 2,3-Dichloropyridine) B Nucleophilic Substitution with Isopropanol A->B NaO-iPr C This compound B->C D Further Derivatization (e.g., Suzuki Coupling, Amination) C->D E Library of this compound Derivatives D->E

Caption: A generalized synthetic route to this compound derivatives.

G Biological Activity Screening Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation A Library of Derivatives B Anticancer Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., MIC Assay) A->C D Insecticidal Screening A->D E Dose-Response Studies (IC50/EC50) B->E Active Hits C->E Active Hits D->E Active Hits F Mechanism of Action Studies E->F G In vivo Efficacy Models F->G

Caption: A typical workflow for screening the biological activities of novel chemical entities.

References

Comparative Guide to the Synthesis of 3-Chloro-2-isopropoxypyridine: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for obtaining 3-Chloro-2-isopropoxypyridine, a key intermediate in the development of various pharmaceutical compounds. The selection of an appropriate synthetic pathway is critical for efficiency, yield, and scalability in drug discovery and development. This document outlines two distinct approaches, starting from either 2,3-dichloropyridine or 3-chloro-2-hydroxypyridine, and presents a comparative analysis of the reagents, reaction conditions, and expected outcomes based on available experimental data.

Executive Summary

The synthesis of this compound can be effectively achieved through two main strategies:

  • Route A: Nucleophilic Aromatic Substitution (SNAc) of 2,3-Dichloropyridine. This approach leverages the higher reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack by an isopropoxide source.

  • Route B: Williamson Ether Synthesis of 3-Chloro-2-hydroxypyridine. This classic method involves the O-alkylation of the hydroxyl group of 3-chloro-2-hydroxypyridine (or its tautomer, 3-chloro-2-pyridone) with an appropriate isopropylating agent.

This guide will delve into the specifics of each route, providing detailed experimental protocols, quantitative data for comparison, and a discussion of the advantages and disadvantages of each method.

Route A: Synthesis from 2,3-Dichloropyridine

This synthetic pathway involves the selective substitution of the chlorine atom at the 2-position of 2,3-dichloropyridine with an isopropoxy group. The electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine at the 3-position activates the C2 position for nucleophilic attack.[1]

Synthesis_Route_A start 2,3-Dichloropyridine product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagent Sodium Isopropoxide (or Isopropanol + Base) reagent->product

Caption: Synthetic pathway for this compound starting from 2,3-dichloropyridine.

Alternative Reagents and Performance Data
Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
2,3-DichloropyridineAniline / Pd(OAc)₂ / PPh₃ / NaOtBuToluene100163-Chloro-N-phenylpyridin-2-amine82[1]
2,3-DichloropyridineCesium Fluoride (CsF)DMSO110203-Chloro-2-fluoropyridine71.9[2]

Table 1: Performance data for nucleophilic substitution reactions on 2,3-Dichloropyridine with various nucleophiles.

Based on these analogous reactions, the synthesis of this compound from 2,3-dichloropyridine is anticipated to proceed with good yield under appropriate conditions. The use of a strong base like sodium hydride with isopropanol to generate the isopropoxide in situ, or the direct use of commercially available sodium isopropoxide, would be the reagents of choice.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a general representation based on similar reactions and should be optimized for the specific synthesis of this compound.

Materials:

  • 2,3-Dichloropyridine

  • Sodium isopropoxide (or Sodium hydride and Isopropanol)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol and sodium hydride portion-wise at 0 °C to generate sodium isopropoxide in situ. Alternatively, add commercially available sodium isopropoxide directly to the anhydrous solvent.

  • To this suspension, add a solution of 2,3-dichloropyridine in the chosen anhydrous solvent dropwise at room temperature.

  • Heat the reaction mixture to a suitable temperature (typically between 80-120 °C) and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Synthesis from 3-Chloro-2-hydroxypyridine

This route utilizes the well-established Williamson ether synthesis, which involves the deprotonation of the hydroxyl group of 3-chloro-2-hydroxypyridine to form an alkoxide, followed by nucleophilic attack on an isopropyl halide or sulfonate.

Synthesis_Route_B start 3-Chloro-2-hydroxypyridine intermediate Sodium 3-chloro-2-pyridone start->intermediate Deprotonation reagent1 Base (e.g., NaH, K₂CO₃) reagent1->intermediate product This compound intermediate->product Williamson Ether Synthesis (SN2) reagent2 Isopropylating Agent (e.g., 2-Bromopropane, Isopropyl Tosylate) reagent2->product

Caption: Synthetic pathway for this compound starting from 3-chloro-2-hydroxypyridine.

Alternative Reagents and Performance Data

The success of the Williamson ether synthesis is dependent on the choice of base and the isopropylating agent. Strong bases like sodium hydride (NaH) are effective for deprotonation, while milder bases such as potassium carbonate (K₂CO₃) can also be employed. The choice of the isopropylating agent is critical; primary or secondary alkyl halides or sulfonates are typically used. For introducing the isopropyl group, 2-bromopropane or isopropyl tosylate are suitable options. It is important to note that since this is an SN2 reaction, steric hindrance can affect the reaction rate and yield.[3]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol is a general guide and should be adapted and optimized for the specific synthesis.

Materials:

  • 3-Chloro-2-hydroxypyridine

  • A suitable base (e.g., Sodium hydride, Potassium carbonate)

  • An isopropylating agent (e.g., 2-Bromopropane, Isopropyl tosylate)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2-hydroxypyridine in an anhydrous polar aprotic solvent.

  • Add the base to the solution and stir at room temperature for a period to allow for the formation of the pyridone salt.

  • Add the isopropylating agent to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (typically 50-100 °C) and monitor its progress.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and concentrate.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Comparison of Synthetic Routes

FeatureRoute A: Nucleophilic Aromatic SubstitutionRoute B: Williamson Ether Synthesis
Starting Material Availability 2,3-Dichloropyridine is commercially available.3-Chloro-2-hydroxypyridine is commercially available.
Reagent Cost & Availability Sodium isopropoxide or isopropanol and a strong base are readily available and relatively inexpensive.Isopropylating agents like 2-bromopropane are common, but tosylates may need to be prepared. Bases are standard laboratory reagents.
Reaction Conditions Typically requires elevated temperatures and an inert atmosphere.Conditions can range from mild to elevated temperatures, depending on the reactivity of the substrate and reagents.
Selectivity Generally high selectivity for substitution at the C2 position.O-alkylation is favored, but N-alkylation can be a competing side reaction, although generally minor for pyridones.
Potential Byproducts Unreacted starting material, and potentially minor amounts of the C3-substituted isomer.N-alkylated pyridone, elimination products if a sterically hindered base or secondary alkyl halide is used under harsh conditions.
Scalability Generally scalable, with considerations for handling strong bases and elevated temperatures.A well-established and scalable reaction in industrial settings.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route A is a direct approach that leverages the inherent reactivity of 2,3-dichloropyridine. It is a strong candidate for a high-yielding synthesis, although optimization of reaction conditions would be necessary.

  • Route B , the Williamson ether synthesis, is a classic and reliable method. While it may involve an additional deprotonation step, the reaction conditions can often be milder, and it is a well-understood transformation, which can be advantageous for process development.

The optimal choice of synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the available laboratory equipment and expertise. For process development, it would be prudent to perform small-scale trials of both routes to determine the most efficient and cost-effective method for the specific application. Further investigation into the specific reaction conditions and yields for the direct isopropoxylation of 2,3-dichloropyridine would be particularly valuable for a definitive comparison.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 3-Chloro-2-isopropoxypyridine with the utmost care, treating it as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as butyl rubber or Viton®. Nitrile gloves may not offer sufficient protection.

  • Eye Protection: Use chemical splash goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1]

In Case of Spills: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] Collect the absorbed material into a designated, sealed container for hazardous waste. For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.

Hazard Classification and Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the hazards associated with the parent compound, pyridine, and other chlorinated compounds to inform safe handling and disposal procedures.

Hazard ClassificationDescriptionPrecautionary MeasuresRelevant EPA Waste Codes (for Pyridine)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]Avoid all direct contact and inhalation. Use appropriate PPE at all times.U196, D038[2]
Flammability Highly flammable liquid and vapor.[2][3][4] Vapors may form explosive mixtures with air.[3]Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use non-sparking tools.F005[2]
Skin Irritation Causes skin irritation.Wear appropriate protective gloves and clothing.-
Eye Irritation Causes serious eye irritation.[2]Wear eye and face protection.-
Environmental Hazard Potentially harmful to aquatic life. Do not empty into drains.Prevent release to the environment.-

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • This compound falls into the category of halogenated organic compounds.

  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[1][4][5]

2. Waste Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • A clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

    • For mixtures, list all constituents and their approximate percentages.

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from sources of ignition and incompatible materials.[5]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to treat or dispose of the chemical waste on your own. Professional disposal is required, typically through high-temperature incineration.[6]

5. Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste.

  • After proper decontamination, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood C Identify Waste as 'this compound' B->C Proceed with caution D Select a Compatible Hazardous Waste Container C->D E Transfer Waste to Container D->E F Securely Cap the Container E->F G Label Container: 'Hazardous Waste' 'this compound' Hazards: Flammable, Toxic F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J Document Waste Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloro-2-isopropoxypyridine

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and operational protocols for handling this compound, a chemical compound utilized in advanced drug development and scientific research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar chlorinated pyridine derivatives. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Immediate Safety Precautions: Hazard Overview

Based on analogous compounds, this compound should be treated as a hazardous substance.[1] Key potential hazards include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory.[6] A face shield should be worn over goggles when there is a risk of splashing.[7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6][8] Avoid latex gloves.[6] Inspect gloves before use and change immediately upon contamination.[7] Double gloving is advised for higher-risk tasks.[7]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.[7]
Foot Protection Closed-Toe ShoesShoes that cover the entire foot are required.[7] Perforated shoes, sandals, and open-toed footwear are strictly prohibited.[7]
Respiratory Protection Fume Hood / RespiratorAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8]

Operational and Disposal Plans

Experimental Protocol: Safe Handling Workflow

A systematic approach is crucial for minimizing risks during the handling of this compound.

Preparation:

  • Ventilation Check: Ensure the laboratory is well-ventilated and the chemical fume hood is functioning correctly before commencing any work.[6][8]

  • PPE Inspection: Inspect all personal protective equipment for integrity. Don appropriate PPE as outlined in the table above.[9]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Material Staging: Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

Handling:

  • Containment: Conduct all transfers and manipulations of this compound within a chemical fume hood.[6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the work area.[9]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite or sand.[1] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[1] Do not use combustible materials for absorption. Prevent the spill from entering drains.[1]

Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[11]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][11] Keep the container tightly sealed.[5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The label must include the full chemical name and the words "Hazardous Waste".[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department, following all local, state, and federal regulations.[5][11] Under no circumstances should this chemical be disposed of down the drain.[1]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_start Start: Verify Safety Equipment ppe Don Appropriate PPE prep_start->ppe 1. fume_hood Confirm Fume Hood Operation ppe->fume_hood 2. handle Handle this compound fume_hood->handle 3. spill Spill? handle->spill spill_protocol Execute Spill Protocol spill->spill_protocol Yes decontaminate Decontaminate Surfaces spill->decontaminate No spill_protocol->handle wash Wash Hands decontaminate->wash store Store Chemical Properly wash->store waste Collect Hazardous Waste store->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.